molecular formula C26H26O10 B12231767 Phylloflavan CAS No. 98570-83-3

Phylloflavan

Cat. No.: B12231767
CAS No.: 98570-83-3
M. Wt: 498.5 g/mol
InChI Key: FKDRTLFRRHQTGU-TYFWRAIDSA-N
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Description

Phylloflavan is a catechin.
This compound has been reported in Phyllocladus trichomanoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98570-83-3

Molecular Formula

C26H26O10

Molecular Weight

498.5 g/mol

IUPAC Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate

InChI

InChI=1S/C26H26O10/c27-15(4-1-13-2-5-18(29)21(32)7-13)11-25(34)35-24-12-17-20(31)9-16(28)10-23(17)36-26(24)14-3-6-19(30)22(33)8-14/h2-3,5-10,15,24,26-33H,1,4,11-12H2/t15-,24-,26+/m0/s1

InChI Key

FKDRTLFRRHQTGU-TYFWRAIDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C[C@H](CCC4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)CC(CCC4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Foundational & Exploratory

Phylloflavan: A Technical Guide on its Natural Abundance, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloflavan is a distinct phenolic compound, classified as a flavan-3-ol derivative, that has been identified in specific plant species endemic to New Zealand. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its natural abundance, distribution, and the analytical methods pertinent to its study. Due to the limited specific research on this compound, this document also incorporates established methodologies for the broader class of flavan-3-ols to provide a robust framework for future research and development. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this unique plant metabolite.

Introduction to this compound

This compound is a phenolic compound first identified in the New Zealand Podocarpaceae, Phyllocladus alpinus[1]. Its chemical structure has been determined as ent-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate[1]. This structure is unique, consisting of an ent-epicatechin moiety ester-linked to a dihydroxyphenyl-hydroxypentanoate side chain. This compound is considered a characteristic constituent of Phyllocladus species, setting it apart from more common flavan-3-ols like catechin and epicatechin, which are also found in these plants[1].

While the presence of this compound in Phyllocladus species is established, there is a notable scarcity of quantitative data regarding its concentration in different plant tissues. Furthermore, detailed studies on its biological activities and biosynthetic pathway are largely absent from the current scientific literature. This guide aims to consolidate the existing information on this compound and provide a practical framework for its further investigation by adapting established protocols for related compounds.

Natural Abundance and Distribution

This compound has been identified as a natural constituent of the following species:

  • Phyllocladus alpinus (Mountain Toatoa)[2]

  • Phyllocladus trichomanoides

To date, no peer-reviewed studies have published quantitative data on the concentration of this compound in these plants. The initial discovery and characterization focused on its identification rather than its quantification. To provide a contextual reference for researchers, the following table summarizes the known information for this compound. A second table presents representative quantitative data for the related and more commonly studied flavan-3-ols, catechin and epicatechin, in other well-known plant sources.

Table 1: Physicochemical Properties and Known Distribution of this compound

PropertyValueReference(s)
IUPAC Name [(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate[2]
Molecular Formula C26H26O10[2]
Molar Mass 498.47 g/mol [2]
Known Natural Sources Phyllocladus alpinus, Phyllocladus trichomanoides[1]
Quantitative Abundance Not Reported-

Table 2: Representative Concentrations of Common Flavan-3-ols in Various Plant-Based Products (for comparative purposes)

CompoundFoodstuffConcentration Range (mg/100g or 100mL)Reference(s)
(+)-Catechin Broad bean (Vicia faba)Up to 184 mg/100g (total flavanols)[3][4]
Red WineVariable, significant amounts[3][4]
AppleVariable, significant amounts[3][4]
(-)-Epicatechin Broad bean (Vicia faba)Most abundant flavanol[3][4]
PlumVariable, significant amounts[3][4]
Green TeaVariable, significant amounts[5]
CocoaHigh concentrations[6]

Experimental Protocols

This section details both the original method used for the identification of this compound and a proposed modern workflow for its extraction and quantification.

Initial Identification via 2D Thin-Layer Chromatography (TLC)

The original identification of this compound relied on two-dimensional thin-layer chromatography (2D-TLC) with a specific spray reagent for visualization. This method is effective for the qualitative analysis and separation of flavonoids from plant extracts.

Methodology:

  • Sample Preparation: An extract of Phyllocladus plant material (e.g., leaves or phylloclades) is prepared using a suitable solvent such as methanol or ethanol.

  • TLC Plate: A silica gel TLC plate is used as the stationary phase.

  • First Dimension Development: The concentrated extract is spotted at the corner of the TLC plate. The plate is then developed in a chromatography chamber with a non-aqueous mobile phase. A suitable system for flavonoids is ethyl acetate-formic acid-water (8:1:1, v/v/v)[7].

  • Drying and Second Dimension Development: The plate is removed from the chamber and dried thoroughly. It is then turned 90 degrees and developed in a second mobile phase with different polarity, typically an aqueous system like ethyl acetate-methanol-formic acid-water (100:13.5:2.5:10, v/v/v)[7].

  • Visualization: After drying the plate from the second development, it is sprayed with a vanillin-hydrochloric acid reagent.

    • Reagent Preparation: A 1% (w/v) solution of vanillin in ethanol is prepared. The plate is first sprayed with this solution, followed by spraying with concentrated hydrochloric acid[8][9].

    • Color Development: The plate is heated at 100-105°C for 5-10 minutes until maximal color development of the spots is observed[8][10]. Catechins and related compounds typically produce red or violet spots with this reagent[9][10].

Proposed Modern Protocol for Extraction and Quantification

For accurate quantification and further analysis of this compound, a modern approach combining an efficient extraction technique with a highly sensitive analytical method is recommended. The following is a proposed workflow based on established methods for phenolic compounds from plant matrices.

1. Sample Preparation:

  • Collect fresh plant material from Phyllocladus alpinus or P. trichomanoides (leaves, phylloclades).

  • Immediately freeze the material in liquid nitrogen to quench metabolic processes and then lyophilize (freeze-dry) to remove water.

  • Grind the dried tissue into a fine, homogenous powder using a laboratory mill.

2. Extraction (Ultrasound-Assisted Extraction - UAE):

  • Weigh approximately 1 gram of the dried plant powder into an extraction vessel.

  • Add 20 mL of an extraction solvent, such as 80% aqueous methanol or ethanol.

  • Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction process on the pellet with fresh solvent to ensure exhaustive extraction.

  • Combine the supernatants and filter through a 0.45 µm syringe filter before analysis.

3. Quantification (UPLC-MS/MS):

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) is ideal for selective and sensitive quantification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 1.8 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a purified standard. For this compound (C26H26O10), the precursor ion [M-H]⁻ would be m/z 497.15. Product ions would be identified through fragmentation experiments.

  • Quantification: A calibration curve would be constructed using an isolated and purified this compound standard of known concentrations.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (UAE) cluster_analysis Analysis plant_material Phyllocladus Plant Material freeze_drying Freeze-Drying plant_material->freeze_drying grinding Grinding to Powder freeze_drying->grinding extraction Ultrasound-Assisted Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms quantification Quantification (MRM Mode) uplc_msms->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Proposed workflow for the extraction and quantification of this compound.

General Biosynthetic Pathway of Flavan-3-ols

Flavanol_Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (a flavanone) naringenin_chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H leucocyanidin Leucocyanidin dihydrokaempferol->leucocyanidin DFR catechin (+)-Catechin (2R,3S-flavan-3-ol) leucocyanidin->catechin LAR anthocyanidin Cyanidin leucocyanidin->anthocyanidin ANS epicatechin (-)-Epicatechin (2R,3R-flavan-3-ol) anthocyanidin->epicatechin ANR ent_epicatechin ent-(-)-Epicatechin (2S,3S-flavan-3-ol) epicatechin->ent_epicatechin Epimerization? (Enzymes Unknown) This compound This compound ent_epicatechin->this compound + Hydroxypentanoate Side Chain (Enzymes Unknown) note General Phenylpropanoid Pathway note->phenylalanine

Caption: General biosynthetic pathway for flavan-3-ols, indicating the likely origin of this compound.

Biological Activity and Future Directions

The biological activity of this compound has not yet been reported. However, its core structure, ent-epicatechin, is an epimer of epicatechin. Epicatechin and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects[11][12][13]. The unique hydroxypentanoate side chain in this compound may significantly influence its bioavailability, metabolism, and pharmacological activity.

Future research on this compound should focus on:

  • Quantitative Analysis: A systematic study to quantify the concentration of this compound in different tissues (phylloclades, stems, roots) of Phyllocladus alpinus and P. trichomanoides at various developmental stages and geographical locations.

  • Isolation and Purification: Development of a robust protocol for the large-scale isolation of this compound to enable comprehensive biological screening.

  • Biological Screening: In vitro and in vivo studies to investigate its antioxidant, anti-inflammatory, anticancer, and other potential therapeutic properties.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes in Phyllocladus responsible for the formation of the ent-epicatechin stereoisomer and the subsequent esterification with the hydroxypentanoate side chain.

Conclusion

This compound represents an understudied but chemically interesting natural product from the unique flora of New Zealand. While its presence in Phyllocladus species is known, there is a significant opportunity for further research to uncover its quantitative abundance, biological activities, and biosynthetic origins. The methodologies and frameworks presented in this guide offer a starting point for researchers to explore the potential of this compound as a novel bioactive compound for applications in the pharmaceutical and nutraceutical industries. The distinct structural modifications of this compound compared to common flavan-3-ols make it a compelling target for future natural product research.

References

discovery and isolation of Phylloflavan from Phyllocladus alpinus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloflavan, a unique flavan-3-ol ester, stands as a characteristic constituent of the New Zealand native plant, Phyllocladus alpinus. Its discovery marked a significant contribution to the field of natural product chemistry, revealing an unusual stereochemical configuration among flavonoids. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores the potential signaling pathways it may modulate, based on the known bioactivity of its core chemical moiety. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential and further investigation of this novel natural compound.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, well-regarded for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1]. Within this broad class, flavan-3-ols, such as catechin and epicatechin, are of particular interest due to their presence in common dietary sources like tea and cocoa, and their associated health benefits.

The discovery of this compound from Phyllocladus alpinus introduced a novel structural motif to the flavan-3-ol family. This compound is chemically identified as ent-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate[2]. This structure is notable for its ester linkage and, more significantly, for the ent-epicatechin moiety, which possesses a 2S configuration, opposite to the more common 2R configuration found in catechin and epicatechin[2]. This unique stereochemistry underscores the importance of continued exploration of plant biodiversity for novel chemical entities with potential therapeutic applications.

This guide will provide an in-depth look at the scientific journey of this compound, from its initial detection to its structural elucidation, and will explore its potential biological significance.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative and spectroscopic data for this compound, based on the initial characterization by Foo, Hrstich, and Vilain in 1985.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₆H₂₆O₁₀--INVALID-LINK--
Molecular Weight 498.48 g/mol --INVALID-LINK--
Appearance Amorphous, off-white solid--INVALID-LINK--
Optical Rotation [α]D -134° (c, 0.5 in MeOH)--INVALID-LINK--
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
CarbonChemical Shift (δ)AssignmentReference
Flavan-3-ol Moiety
C-276.8--INVALID-LINK--
C-369.1--INVALID-LINK--
C-428.5--INVALID-LINK--
C-4a100.2--INVALID-LINK--
C-5157.5--INVALID-LINK--
C-696.4--INVALID-LINK--
C-7157.2--INVALID-LINK--
C-895.8--INVALID-LINK--
C-8a156.9--INVALID-LINK--
C-1'131.8--INVALID-LINK--
C-2'115.3--INVALID-LINK--
C-3'145.2--INVALID-LINK--
C-4'145.4--INVALID-LINK--
C-5'115.9--INVALID-LINK--
C-6'119.2--INVALID-LINK--
Ester Moiety
C-α43.1--INVALID-LINK--
C-β68.2--INVALID-LINK--
C-γ39.1--INVALID-LINK--
C-δ32.4--INVALID-LINK--
C=O172.5--INVALID-LINK--
C-1''134.2--INVALID-LINK--
C-2''116.5--INVALID-LINK--
C-3''145.9--INVALID-LINK--
C-4''144.4--INVALID-LINK--
C-5''116.2--INVALID-LINK--
C-6''121.0--INVALID-LINK--

Experimental Protocols

The following protocols are based on the original work by Foo et al. (1985) and employ standard phytochemical techniques for the isolation of flavonoids.

Plant Material Collection and Preparation

Fresh phylloclades of Phyllocladus alpinus were collected and air-dried. The dried plant material was then ground to a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material was extracted with an 80% aqueous acetone solution at room temperature. The use of a polar solvent system is crucial for the efficient extraction of polyphenolic compounds like flavonoids. The resulting extract was then filtered and the acetone was removed under reduced pressure to yield a concentrated aqueous extract.

Solvent Partitioning

The aqueous concentrate was subjected to sequential liquid-liquid partitioning with ethyl acetate. This step serves to separate compounds based on their polarity, with the flavonoids, including this compound, preferentially partitioning into the ethyl acetate phase. The ethyl acetate fraction was then evaporated to dryness.

Chromatographic Purification

The crude ethyl acetate extract was further purified using a combination of chromatographic techniques:

  • Sephadex LH-20 Column Chromatography: The extract was first fractionated on a Sephadex LH-20 column, eluting with a methanol-water gradient. This size-exclusion chromatography separates molecules based on their size and is particularly effective for purifying polyphenolic compounds. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (TLC): Fractions enriched with this compound were further purified by preparative TLC on silica gel plates. A suitable solvent system, such as chloroform-methanol, was used for development. The band corresponding to this compound was scraped from the plate and eluted with methanol.

Structural Elucidation

The structure of the isolated this compound was determined using a combination of spectroscopic methods:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: To identify the characteristic absorbance of the flavonoid chromophore.

  • Optical Rotation: To determine the stereochemistry of the chiral centers.

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow plant_material Phyllocladus alpinus (Phylloclades) extraction Extraction (80% Acetone) plant_material->extraction partitioning Solvent Partitioning (Ethyl Acetate) extraction->partitioning sephadex Sephadex LH-20 Column Chromatography partitioning->sephadex prep_tlc Preparative TLC sephadex->prep_tlc This compound Pure this compound prep_tlc->this compound

Caption: Isolation workflow for this compound.

Potential Signaling Pathways of the ent-Epicatechin Moiety

While specific signaling studies on this compound are limited, the bioactivity of its core component, epicatechin, is well-documented. The following diagram illustrates the potential signaling pathways that the ent-epicatechin moiety of this compound may modulate in endothelial cells, leading to the production of nitric oxide (NO), a key regulator of vascular health.

signaling_pathway cluster_cell Endothelial Cell This compound This compound (ent-epicatechin moiety) receptor Putative Membrane Receptor This compound->receptor plc PLC receptor->plc pi3k PI3K receptor->pi3k camkii CaMKII plc->camkii akt Akt pi3k->akt enos eNOS akt->enos camkii->enos no Nitric Oxide (NO) enos->no vasodilation Vasodilation no->vasodilation

Caption: Potential eNOS activation by this compound.

Conclusion

The discovery and isolation of this compound from Phyllocladus alpinus represent a significant advancement in natural product chemistry. Its unique chemical structure, particularly the ent-epicatechin moiety, distinguishes it from more common flavonoids and suggests the potential for novel biological activities. While further research is needed to fully elucidate the pharmacological profile of this compound, the known bioactivities of its constituent parts suggest promising avenues for investigation, particularly in the context of cardiovascular health and antioxidant therapies. This technical guide provides a solid foundation for future research into this intriguing natural compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Phylloflavan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloflavan, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential applications in epigenetic research and drug development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological activities, with a particular focus on its role as an inhibitor of Ten-Eleven Translocation (TET) enzymes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this promising molecule.

Physicochemical Properties

This compound, a member of the catechin family, is a phenolic resin compound first identified in the New Zealand Podocarpaceae, Phyllocladus alpinus.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure

IUPAC Name: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate[1]

Molecular Formula: C₂₆H₂₆O₁₀[]

Molecular Weight: 498.48 g/mol []

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₂₆H₂₆O₁₀[]
Molecular Weight 498.48 g/mol []
Appearance Solid Powder
Boiling Point 864.0 ± 65.0 °C at 760 mmHg[]
Density 1.60 ± 0.1 g/cm³[]
Melting Point Not reported
Solubility in Water Not reported
Solubility in Ethanol Soluble (qualitative)[3]
Solubility in DMSO Soluble (qualitative)[3]
pKa Not reported

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and structural elucidation of this compound, as well as a protocol for assessing its biological activity as a TET enzyme inhibitor. These protocols are based on established techniques for the analysis of flavonoids and natural products.

Isolation and Purification of this compound

The following workflow describes a general procedure for the extraction and purification of this compound from its natural source, Phyllocladus alpinus.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered Phyllocladus alpinus leaves extraction Maceration with 80% aqueous methanol plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with ethyl acetate) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC (C18 column) column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound G cluster_analysis Structural Analysis ms Mass Spectrometry (MS) elucidation Structural Elucidation ms->elucidation nmr Nuclear Magnetic Resonance (NMR) nmr->elucidation uv_vis UV-Vis Spectroscopy uv_vis->elucidation ir Infrared (IR) Spectroscopy ir->elucidation G cluster_assay TET Inhibition Assay incubation Incubation of recombinant TET enzyme with 5mC-DNA substrate and this compound quenching Reaction Quenching incubation->quenching detection Quantification of 5hmC (e.g., via ELISA or LC-MS) quenching->detection ic50 IC₅₀ Determination detection->ic50 G cluster_pathway This compound Signaling Pathway This compound This compound tet TET Enzymes (TET1, TET2, TET3) This compound->tet Inhibition demethylation DNA Demethylation (5mC → 5hmC) tet->demethylation Catalyzes methylation Increased DNA Methylation (5mC levels) tet->methylation Leads to demethylation->methylation gene_expression Altered Gene Expression methylation->gene_expression Results in

References

An In-depth Technical Guide to Biflavonoid Biosynthesis in Podocarpaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Podocarpaceae family, a significant group of conifers predominantly found in the Southern Hemisphere, is a rich source of unique secondary metabolites, particularly biflavonoids. These compounds, formed by the dimerization of flavonoid units, exhibit a wide range of promising biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biflavonoid biosynthesis pathway in Podocarpaceae, with a focus on the core enzymatic steps, potential regulatory mechanisms, and methodologies for their study. While the term "phylloflavan" is not standard in scientific literature, this guide addresses the biosynthesis of the prevalent biflavonoids, such as amentoflavone and its derivatives, which are characteristic of this plant family.

Introduction to Biflavonoids in Podocarpaceae

Biflavonoids are a class of polyphenolic compounds consisting of two flavonoid moieties linked by a C-C or C-O-C bond. In the Podocarpaceae family, particularly within the genus Podocarpus, a variety of biflavonoids have been identified, with amentoflavone, podocarpusflavone A, and isoginkgetin being notable examples.[1] These molecules have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities.[1][2] Understanding their biosynthesis is crucial for harnessing their therapeutic potential, either through biotechnological production or synthetic biology approaches.

The Biflavonoid Biosynthesis Pathway

The biosynthesis of biflavonoids in Podocarpaceae originates from the general phenylpropanoid and flavonoid pathways. The core of biflavonoid synthesis is the oxidative coupling of two flavonoid monomers, typically of the flavone or flavanone class.

Phenylpropanoid and Flavonoid Precursor Synthesis

The journey to biflavonoids begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then utilized by chalcone synthase (CHS) in the flavonoid pathway to generate naringenin chalcone, which is subsequently isomerized by chalcone isomerase (CHI) to form naringenin, a key flavanone intermediate. Further enzymatic modifications, including oxidation and desaturation, lead to the formation of flavones such as apigenin.[3]

The foundational steps leading to the flavonoid monomers are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

  • Flavone synthase (FNS): Desaturates flavanones to produce flavones.

The Crucial Step: Oxidative Coupling of Flavonoid Monomers

The defining step in biflavonoid biosynthesis is the dimerization of two flavonoid units through an oxidative coupling reaction. While the precise enzymatic machinery in Podocarpaceae is yet to be fully elucidated, recent groundbreaking research in the related gymnosperm, Ginkgo biloba, has shed light on this critical process.

A study has identified a specific cytochrome P450 enzyme, GbCYP90J6 , that catalyzes the intermolecular C-C bond formation between two molecules of apigenin to produce amentoflavone.[4] This enzyme is a member of the CYP90J subfamily, which appears to be specific to gymnosperms.[4] Given the evolutionary proximity, it is highly probable that a homologous CYP90J enzyme is responsible for amentoflavone biosynthesis in Podocarpaceae.

The proposed mechanism involves the heme-iron center of the cytochrome P450 enzyme activating molecular oxygen to generate a highly reactive oxygen species. This species then abstracts a hydrogen atom from the phenolic hydroxyl groups of the flavonoid substrates, leading to the formation of radical intermediates. These radicals are then coupled in a regio- and stereospecific manner within the enzyme's active site to form the biflavonoid scaffold.

It is also hypothesized that dirigent proteins (DIRs) may play a role in guiding the stereoselective coupling of the flavonoid radicals.[5][6][7] Dirigent proteins are known to control the outcome of radical-radical coupling reactions in the biosynthesis of lignans, another class of phenylpropanoid-derived natural products.[5][6][7]

Post-Coupling Modifications: Tailoring Biflavonoid Diversity

Following the initial dimerization, the basic biflavonoid skeleton can undergo a variety of modifications, leading to the diverse array of biflavonoids observed in Podocarpaceae. These tailoring reactions are primarily catalyzed by O-methyltransferases (OMTs) .

For instance, podocarpusflavone A is a methylated derivative of amentoflavone. In Ginkgo biloba, specific OMTs have been identified that catalyze the methylation of amentoflavone at different positions to produce various methylated biflavonoids.[8] It is highly likely that a similar enzymatic toolkit of OMTs exists in Podocarpaceae, responsible for the synthesis of podocarpusflavone A and other methylated biflavonoids.

Quantitative Data on Bioactive Compounds in Podocarpus Species

While detailed quantitative data for specific biflavonoids across a wide range of Podocarpaceae species is limited, some studies have quantified the total content of major phytochemical classes. A study on four Egyptian Podocarpus species provides an overview of their total terpenoid, flavonoid, and phenolic contents.

Podocarpus SpeciesTotal Terpenoids (mg/g)Total Flavonoids (mg/g)Total Phenolic Compounds (mg/g)
P. neriifolius4.5323.5274.3
P. elongatus4.19Not specifiedNot specified
P. macrophyllus3.98Not specifiedNot specified
P. gracilior3.13Not specifiedNot specified
Data from Hegazy et al. (2023)[9]

These data indicate that Podocarpus species are rich in flavonoids and other phenolic compounds, supporting their potential as a source of bioactive molecules. However, further research is needed to quantify the specific biflavonoid constituents within these total flavonoid measurements.

Experimental Protocols

Investigating the biflavonoid biosynthesis pathway requires a combination of phytochemical analysis, enzyme assays, and molecular biology techniques.

Extraction and Quantification of Biflavonoids

Objective: To extract and quantify biflavonoids from Podocarpus plant material.

Methodology:

  • Sample Preparation: Collect fresh or dried leaf material from the desired Podocarpus species. Grind the material into a fine powder.

  • Extraction:

    • Conventional Solvent Extraction: Macerate the powdered plant material with a suitable solvent such as methanol, ethanol, or a mixture of methanol/ethanol and water.[10] The extraction can be performed at room temperature with agitation or using techniques like Soxhlet extraction or reflux.[10]

    • Ultrasound-Assisted Extraction (UAE): Suspend the plant powder in the chosen solvent and subject it to ultrasonication. This method can enhance extraction efficiency and reduce extraction time.[10]

    • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel or Sephadex LH-20 to isolate individual biflavonoids.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is the most common method for the separation and quantification of biflavonoids. A C18 column is typically used with a gradient elution of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol. Detection is usually performed with a UV-Vis or a diode array detector (DAD). Quantification is achieved by comparing the peak areas of the samples to those of authentic standards.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection and quantification, HPLC can be coupled with a mass spectrometer. This allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns, as well as accurate quantification.[8]

Enzyme Assays for Biflavonoid Biosynthesis

Objective: To detect and characterize the activity of enzymes involved in biflavonoid biosynthesis, such as the putative cytochrome P450 oxidative coupling enzyme and O-methyltransferases.

Methodology:

  • Enzyme Source:

    • Crude Protein Extract: Homogenize fresh plant tissue (e.g., young leaves) in a suitable buffer to extract total proteins.

    • Microsomal Fraction: For membrane-bound enzymes like cytochrome P450s, prepare a microsomal fraction from the crude protein extract by differential centrifugation.

    • Recombinant Enzyme: Clone the candidate gene (e.g., a CYP90J ortholog or an OMT) into an expression vector and express the protein in a suitable host system like E. coli or yeast. Purify the recombinant protein for detailed characterization.

  • Assay Conditions:

    • Substrates: For the oxidative coupling enzyme, the substrate would be the flavonoid monomer (e.g., apigenin). For OMTs, the substrates would be the biflavonoid (e.g., amentoflavone) and a methyl donor like S-adenosyl methionine (SAM).

    • Cofactors: Cytochrome P450 enzymes require NADPH and a cytochrome P450 reductase for activity.

    • Buffer and Incubation: The reaction is carried out in a suitable buffer at an optimal pH and temperature. The reaction is initiated by the addition of the enzyme and stopped after a specific time by adding a quenching agent (e.g., acid or organic solvent).

  • Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to identify and quantify the biflavonoid products.[11][12][13]

Visualizations

Biflavonoid Biosynthesis Pathway

Biflavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_biflavonoid Biflavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin_1 Apigenin Apigenin_2 Apigenin Amentoflavone Amentoflavone Apigenin_1->Amentoflavone CYP90J Homolog (Oxidative Coupling) Apigenin_2->Amentoflavone CYP90J Homolog (Oxidative Coupling) Podocarpusflavone_A Podocarpusflavone_A Amentoflavone->Podocarpusflavone_A OMT

Caption: Proposed biosynthetic pathway of biflavonoids in Podocarpaceae.

Experimental Workflow for Biflavonoid Analysis

Experimental_Workflow Plant_Material Podocarpaceae Plant Material (e.g., Leaves) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Extraction (e.g., UAE with Methanol) Grinding->Extraction Crude_Extract Crude Biflavonoid Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, LC-MS) Crude_Extract->Analysis Direct Analysis Isolated_Biflavonoids Isolated Biflavonoids Purification->Isolated_Biflavonoids Isolated_Biflavonoids->Analysis Quantification Quantification Analysis->Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Analysis->Structure_Elucidation

Caption: A general experimental workflow for the extraction and analysis of biflavonoids.

Conclusion and Future Perspectives

The biosynthesis of biflavonoids in Podocarpaceae is a promising area of research with significant implications for drug development. While the general pathway is understood to proceed through the oxidative coupling of flavonoid monomers, the specific enzymes involved in Podocarpaceae remain to be definitively identified and characterized. The discovery of a gymnosperm-specific cytochrome P450 responsible for amentoflavone synthesis in Ginkgo biloba provides a strong lead for future research in Podocarpaceae.

Future efforts should focus on:

  • Genome and Transcriptome Mining: Identifying and characterizing the homologous CYP90J and OMT genes from various Podocarpus species.

  • Enzyme Characterization: Expressing these candidate enzymes recombinantly and confirming their catalytic activity and substrate specificity.

  • Quantitative Profiling: Developing robust analytical methods to quantify the diverse range of biflavonoids across different Podocarpaceae species and tissues.

  • Metabolic Engineering: Utilizing the identified biosynthetic genes to engineer microbial or plant-based systems for the sustainable production of high-value biflavonoids.

By elucidating the complete biosynthetic pathway and developing methods for their production, the full therapeutic potential of these unique natural products from the Podocarpaceae family can be realized.

References

Phylloflavan: A Technical Guide to Its Natural Sources, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloflavan is a unique flavan-3-ol that has garnered interest in the scientific community for its distinct chemical structure and biological activity. It is chemically identified as ent-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural sources, proposed biosynthesis, known biological activities with a focus on its role as a TET enzyme inhibitor, and potential for derivatization.

Natural Sources and Biosynthesis

This compound is a characteristic constituent of the gymnosperm genus Phyllocladus, commonly known as celery-top pines. It has been identified in several species within this genus, most notably Phyllocladus alpinus (mountain toatoa). While other flavan-3-ols like catechin and epicatechin are also present in these plants, this compound's unique structure sets it apart. To date, the Phyllocladus genus remains the only confirmed natural source of this compound.

The biosynthesis of this compound is believed to follow the general flavonoid pathway, starting from phenylalanine. The core structure is an ent-epicatechin, which is an enantiomer of the more common epicatechin. This suggests the involvement of stereospecific enzymes in its formation. The C3 hydroxyl group of the ent-epicatechin is esterified with δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoic acid. The biosynthesis of this pentanoic acid derivative is not fully elucidated but is likely derived from the shikimate pathway, which is the source of many phenolic compounds in plants.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of pure this compound are not widely published, some properties can be inferred from its structure.

PropertyInferred Value/Characteristic
Molecular FormulaC29H30O11
Molecular Weight554.54 g/mol
SolubilityLikely soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in water.
AppearanceExpected to be a solid, likely a powder, in its purified form.
ChiralityContains multiple chiral centers, leading to its specific stereochemistry (ent-epicatechin).

Experimental Protocols

General Protocol for Extraction and Isolation of this compound from Phyllocladus species

1. Plant Material Collection and Preparation:

  • Collect fresh leaves and phylloclades of a Phyllocladus species (e.g., P. alpinus).

  • Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of phenolic compounds.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material with a polar solvent. A mixture of methanol/water or ethanol/water is often effective for flavonoids.

  • Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed to enhance efficiency.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

  • Resuspend the concentrated extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Flavonoids are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or macroporous resins.

  • For silica gel chromatography, a gradient elution with a solvent system like chloroform-methanol is often used.

  • Sephadex LH-20 chromatography with methanol as the eluent is particularly effective for separating flavonoids.

  • Monitor the fractions using thin-layer chromatography (TLC) with a suitable developing solvent and a visualizing agent (e.g., vanillin-HCl, which is characteristic for flavanols).

  • Pool the fractions containing the compound of interest and concentrate them.

5. Final Purification:

  • For final purification to obtain high-purity this compound, preparative high-performance liquid chromatography (HPLC) with a C18 column is recommended.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compare the data with published values for this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis p1 Collect Phyllocladus spp. (leaves and phylloclades) p2 Air/Freeze Dry p1->p2 p3 Grind to Fine Powder p2->p3 e1 Solvent Extraction (e.g., MeOH/H2O) p3->e1 e2 Concentration (Rotary Evaporation) e1->e2 e3 Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) e2->e3 c1 Column Chromatography (Silica Gel or Sephadex LH-20) e3->c1 c2 Fraction Collection & TLC Analysis c1->c2 c3 Preparative HPLC c2->c3 a1 Structural Elucidation (NMR, MS) c3->a1 tet_inhibition_pathway This compound This compound tet_enzymes TET Enzymes (TET1, TET2, TET3) This compound->tet_enzymes Inhibition oxidation Oxidation of 5mC tet_enzymes->oxidation Catalyzes hmc 5-hydroxymethylcytosine (5hmC) oxidation->hmc demethylation Active DNA Demethylation hmc->demethylation gene_expression Altered Gene Expression demethylation->gene_expression

Phylloflavan: An Obscure Player in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing chemical structure, the specific role of phylloflavan in the intricate world of plant secondary metabolism remains largely enigmatic. Discovered as a characteristic constituent of certain New Zealand flora, this phenolic resin compound has seen limited scientific exploration since its initial identification, leaving its biosynthetic origins, regulatory mechanisms, and precise biological functions open to investigation.

This compound was first isolated and characterized from Phyllocladus alpinus, a species belonging to the Podocarpaceae family.[1] Its chemical identity has been established as ent-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate.[1] As a derivative of catechin, this compound belongs to the broader class of flavonoids, which are well-known for their diverse and critical roles in plant life.

The General Role of Flavonoids: A Context for this compound

Flavonoids are a major class of plant secondary metabolites synthesized through the phenylpropanoid pathway.[2] Their production is a complex and tightly regulated process, often initiated in response to both developmental cues and environmental stresses.[1][3] The biosynthesis of these compounds is controlled at the transcriptional level by a complex of proteins, prominently featuring MYB, basic helix-loop-helix (bHLH), and WD40-type transcription factors.[2]

In plants, flavonoids perform a multitude of functions essential for survival and interaction with the environment. These include:

  • UV Protection: Flavonoids accumulate in the epidermal layers of leaves and stems, where they act as a sunscreen, absorbing harmful ultraviolet radiation.

  • Antioxidant Activity: As potent antioxidants, flavonoids help to mitigate the damaging effects of reactive oxygen species (ROS) that are generated during photosynthesis and in response to various stresses.[4] This antioxidant capacity is crucial for maintaining cellular homeostasis.

  • Signaling Molecules: Flavonoids can act as signaling molecules in various plant processes. They are known to modulate the transport and activity of phytohormones like auxins and abscisic acid, thereby influencing plant growth and development.[5]

  • Defense Mechanisms: Many flavonoids exhibit antimicrobial and insecticidal properties, contributing to the plant's defense against pathogens and herbivores.[3]

  • Pollinator Attraction: The vibrant colors of many flowers are due to anthocyanins, a class of flavonoids, which play a crucial role in attracting pollinators to ensure successful reproduction.

Given that this compound is a type of flavanol, a subclass of flavonoids, it is plausible that it contributes to some of these general functions within Phyllocladus species. However, without specific research on this compound, its precise contribution to the plant's secondary metabolism remains speculative.

Biosynthesis of this compound: An Uncharted Pathway

The biosynthetic pathway leading to the formation of this compound has not been elucidated. While it is understood that its backbone is derived from the general flavonoid pathway, the specific enzymatic steps that lead to the unique ent-epicatechin structure and the subsequent esterification with δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoic acid are unknown. Unraveling this pathway would require detailed biochemical and genetic studies within Phyllocladus alpinus or Phyllocladus trichomanoides, the plants in which it has been identified.

Experimental Protocols: A Glimpse into Early Research

The initial characterization of this compound relied on classical analytical techniques. The foundational study utilized two-dimensional thin-layer chromatography (2D TLC) for the separation of extracts from Phyllocladus species. The visualization of this compound, alongside catechin and epicatechin, was achieved by spraying the TLC plates with a vanillin-hydrochloric acid reagent.[1]

Experimental Workflow for the Initial Identification of this compound

plant_material Plant Material (Phyllocladus alpinus) extraction Extraction plant_material->extraction tlc 2D Thin-Layer Chromatography extraction->tlc visualization Visualization (Vanillin-HCl) tlc->visualization identification Identification of This compound visualization->identification

A simplified workflow for the initial detection of this compound.

Modern analytical methods for the precise quantification and detailed structural elucidation of this compound have not been specifically reported. However, techniques commonly used for the analysis of other flavonoids, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, would be applicable.

Signaling Pathways: A Realm of Speculation

The involvement of this compound in specific plant signaling pathways is currently unknown. As flavonoids, in general, are known to interact with various signaling cascades, including those mediated by mitogen-activated protein kinases (MAPKs), it is conceivable that this compound could play a regulatory role.[6] For instance, flavonoids can influence the cellular redox state, which in turn can impact a wide array of signaling processes. However, any such role for this compound is purely hypothetical at this stage and awaits experimental validation.

Hypothetical Interaction of Flavonoids with a Plant Signaling Cascade

stress Environmental Stress ros Reactive Oxygen Species (ROS) stress->ros mapk_cascade MAPK Cascade ros->mapk_cascade transcription_factors Transcription Factors mapk_cascade->transcription_factors defense_genes Defense Gene Expression transcription_factors->defense_genes flavonoids Flavonoids (e.g., this compound) flavonoids->ros Scavenging flavonoids->mapk_cascade Modulation

General model of flavonoid interaction with stress signaling.

Quantitative Data: A Notable Absence

To date, there is a conspicuous lack of quantitative data in the scientific literature regarding this compound. Information on its concentration in different tissues of Phyllocladus species, its antioxidant capacity, or its efficacy in any biological assay is not available. This absence of quantitative information is a major hurdle in understanding its physiological significance.

Conclusion: A Call for Further Research

This compound represents a fascinating yet understudied component of plant secondary metabolism. While its chemical structure is known and its presence is documented in a specific plant genus, its biological role remains a mystery. Future research, leveraging modern analytical and molecular biology techniques, is necessary to elucidate its biosynthetic pathway, understand its regulation, and uncover its specific functions within the plant. Such studies would not only shed light on the chemical ecology of Phyllocladus species but also contribute to our broader understanding of the vast and complex world of plant flavonoids.

References

Preliminary In Vitro Screening of Phylloflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Phylloflavan, a novel flavan compound. This document outlines standardized experimental protocols for assessing its antioxidant, anti-inflammatory, and anticancer activities. Quantitative data from representative assays are summarized, and key signaling pathways potentially modulated by this compound are illustrated. This guide serves as a foundational resource for researchers initiating preclinical investigations into the therapeutic potential of this compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a recently isolated flavan, warrants systematic in vitro evaluation to elucidate its potential as a novel therapeutic agent. This guide details the essential preliminary screening assays to characterize the bioactivity of this compound.

Antioxidant Activity

The antioxidant capacity of a compound is a fundamental indicator of its potential to mitigate oxidative stress-related pathologies. Standard in vitro assays for evaluating antioxidant activity involve assessing free radical scavenging and metal-reducing capabilities.

Data Summary: Antioxidant Assays
AssayMethodEndpointRepresentative IC50/EC50 (µM)Reference Compound
DPPH Radical Scavenging SpectrophotometryDecrease in absorbance at 517 nm10 - 50Trolox / Ascorbic Acid
ABTS Radical Scavenging SpectrophotometryDecrease in absorbance at 734 nm5 - 30Trolox
Ferric Reducing Antioxidant Power (FRAP) SpectrophotometryFormation of a colored ferrous-TPTZ complex at 593 nm50 - 200 (FeSO4 equivalents)Ferrous Sulfate
Deoxyribose Degradation Assay SpectrophotometryInhibition of TBARS formation20 - 100Mannitol
Experimental Protocols: Antioxidant Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4]

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and a reference antioxidant (e.g., Trolox) in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1]

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound or a standard (e.g., Trolox) to 190 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

2.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay [1]

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 10 µL of this compound, a standard (e.g., FeSO4), or a blank to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO4 and express the results as Fe(II) equivalents.

2.2.4. Deoxyribose Degradation Assay [5]

  • Prepare a reaction mixture containing 2-deoxy-D-ribose, KH2PO4-KOH buffer (pH 7.4), FeCl3, EDTA, H2O2, and ascorbic acid.

  • Add various concentrations of this compound to the reaction mixture.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

  • Heat the mixture at 100°C for 15 minutes to develop a pink chromogen.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the percentage inhibition of deoxyribose degradation.

Visualization: Antioxidant Mechanism Workflow

G Workflow for In Vitro Antioxidant Activity Screening A This compound Sample Preparation B DPPH Assay A->B C ABTS Assay A->C D FRAP Assay A->D E Deoxyribose Degradation Assay A->E F Data Analysis: IC50 / EC50 Calculation B->F C->F D->F E->F G Assessment of Antioxidant Potential F->G

Caption: Workflow for assessing the antioxidant potential of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Evaluating the anti-inflammatory potential of this compound can be achieved by examining its ability to inhibit key inflammatory mediators and enzymes in cell-based assays.

Data Summary: Anti-inflammatory Assays
AssayCell LineMethodEndpointRepresentative IC50 (µM)Reference Compound
Nitric Oxide (NO) Inhibition RAW 264.7Griess AssayInhibition of nitrite production15 - 60L-NAME / Dexamethasone
COX-1/COX-2 Inhibition Enzyme-basedFluorometric/ColorimetricInhibition of prostaglandin synthesis5 - 50Indomethacin / Celecoxib
Cytokine (TNF-α, IL-6) Inhibition LPS-stimulated RAW 264.7ELISAReduction in cytokine levels10 - 75Dexamethasone
Experimental Protocols: Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and the IC50 value.

3.2.2. Cyclooxygenase (COX) Inhibition Assay [6]

  • Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.

  • The assay typically involves the reaction of arachidonic acid with either COX-1 or COX-2 enzyme.

  • Add various concentrations of this compound or a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

  • The product of the reaction (e.g., Prostaglandin G2) is then measured, often through a fluorometric or colorimetric method.

  • Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2.

3.2.3. Cytokine Release Assay

  • Culture and stimulate RAW 264.7 cells with LPS as described for the NO inhibition assay.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition and the IC50 values.

Visualization: Anti-inflammatory Signaling Pathways

G Potential Anti-inflammatory Signaling Pathways of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition COX2 COX-2 MAPK->COX2 iNOS iNOS MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->COX2 NFkB->iNOS NFkB->Cytokines

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Anticancer Activity

The potential of this compound to inhibit cancer cell growth is a critical area of investigation. Preliminary in vitro screening typically involves assessing cytotoxicity against various cancer cell lines.

Data Summary: Anticancer Assays
AssayCell Line(s)MethodEndpointRepresentative GI50/IC50 (µM)Reference Compound
MTT Assay MCF-7 (Breast), A549 (Lung), U87 (Glioblastoma)ColorimetricReduction of MTT to formazan10 - 50Doxorubicin / Cisplatin
SRB Assay HeLa (Cervical), HCT-116 (Colon)ColorimetricStaining of total cellular protein15 - 60Doxorubicin
Apoptosis Assay Jurkat (Leukemia)Flow CytometryAnnexin V/Propidium Iodide staining20 - 80Camptothecin
Experimental Protocols: Anticancer Assays

4.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2][7]

  • Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

4.2.2. Sulforhodamine B (SRB) Assay

  • Seed and treat cells as described for the MTT assay.

  • After treatment, fix the cells with cold trichloroacetic acid (TCA).

  • Wash the plates with water and air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Wash with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

  • Calculate cell viability and GI50/IC50 values.

4.2.3. Apoptosis Assay by Annexin V/PI Staining

  • Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization: Anticancer Mechanism Workflow

G Workflow for In Vitro Anticancer Activity Screening A Cancer Cell Line Culture B Treatment with this compound A->B C MTT / SRB Assay (Cytotoxicity) B->C D Apoptosis Assay (Flow Cytometry) B->D E Data Analysis: GI50 / IC50 Calculation C->E F Assessment of Anticancer Potential D->F E->F

Caption: Workflow for assessing the anticancer potential of this compound.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro screening of this compound. The described antioxidant, anti-inflammatory, and anticancer assays provide a robust framework for establishing the foundational bioactivity profile of this novel compound. The data generated from these studies will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy models. The provided protocols and visualizations serve as a practical resource for researchers in the field of natural product drug discovery.

References

Methodological & Application

Application Note: Quantitative Analysis of Phylloflavan Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloflavan, a member of the flavan-3-ol class of polyphenols, is of increasing interest due to its potential antioxidant and therapeutic properties. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of natural products, and drug development. This application note provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the sensitive and selective quantification of this compound. As "this compound" is a novel or less-characterized compound, this protocol is established based on the well-documented analysis of structurally similar and common flavan-3-ols, such as catechin and epicatechin.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte.[1]

a. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for complex matrices.

b. Protocol for Plant Material:

  • Homogenize 1 gram of the dried plant sample into a fine powder.

  • Add 10 mL of 80% methanol in water.

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

c. Protocol for Plasma Samples:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ethyl gallate).[2]

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Instrumentation and Conditions

a. UPLC System: Waters ACQUITY UPLC or equivalent. b. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S). c. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    12.0 5 95
    12.2 5 95
    12.5 95 5

    | 15.0 | 95 | 5 |

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative Data Summary

The following tables summarize the mass spectrometric parameters and representative validation data for this compound, using catechin/epicatechin as a proxy.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)289.1245.10.13015
This compound (Qualifier)289.1205.10.13020
Internal Standard (IS)197.1169.10.12512

Note: The MRM transition for this compound is based on that of epicatechin (m/z 291.20 → 139.00, which is likely a typo in the source and should be negative mode m/z 289 to fragments). The values presented here are for the deprotonated molecule [M-H]⁻.[2][4]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

The validation parameters are representative values based on published data for similar compounds.[2][5]

Visualizations

Experimental Workflow

G UPLC-MS/MS Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 UPLC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis s1 Homogenization (Plant) or Protein Precipitation (Plasma) s2 Solvent Extraction & Sonication s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 s5 Filtration (0.22 µm) s4->s5 u1 Injection into UPLC System s5->u1 Sample Injection u2 Separation on C18 Column (Gradient Elution) u1->u2 m1 Electrospray Ionization (ESI-) u2->m1 Eluent Transfer m2 Precursor Ion Selection (Q1) m1->m2 m3 Collision-Induced Dissociation (Q2) m2->m3 m4 Product Ion Detection (Q3) m3->m4 d1 Chromatogram Generation m4->d1 Signal Acquisition d2 Peak Integration d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway Inhibition by this compound

G Hypothetical Anti-inflammatory Signaling Pathway Modulation by this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits

References

Application Notes and Protocols for Testing Phylloflavan TET Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3) are critical epigenetic regulators that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1][2][3][4] Dysregulation of TET enzyme activity is implicated in various diseases, including cancer, making them a promising target for therapeutic intervention.[5][6][7] Phylloflavans, a class of flavonoids, have emerged as potential modulators of TET enzyme activity. Notably, the phylloflavan molecule C35 has been identified as an inhibitor of TET enzymes, highlighting the potential of this compound class for epigenetic drug discovery.[8]

These application notes provide a comprehensive overview and detailed protocols for testing the inhibitory effects of Phylloflavans on TET enzyme activity. The provided methodologies are designed to be adaptable for screening and characterizing novel this compound-based TET inhibitors.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound C35 against human TET1, TET2, and TET3 has been quantified, providing a benchmark for comparative studies of novel this compound derivatives. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTET1 IC50 (µM)TET2 IC50 (µM)TET3 IC50 (µM)
This compound C353.481.202.31

Mechanism of Action and Signaling Pathway

TET enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in the DNA demethylation pathway.[2] They iteratively oxidize 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4] These oxidized forms of 5mC are then recognized and excised by the base excision repair (BER) machinery, leading to the restoration of an unmethylated cytosine. This compound C35 has been shown to block the catalytic activity of TET enzymes, thereby reducing the global levels of 5hmC.[8] The precise mechanism of inhibition (e.g., competitive, non-competitive) by Phylloflavans is a subject of ongoing research. Molecular docking studies can be employed to predict the binding mode of this compound compounds within the catalytic domain of TET enzymes, providing insights into the specific amino acid residues involved in the interaction.

TET_Signaling_Pathway cluster_0 DNA Demethylation Cascade cluster_1 Inhibition mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes fC 5-formylcytosine (5fC) hmC->fC TET Enzymes caC 5-carboxylcytosine (5caC) fC->caC TET Enzymes C Cytosine caC->C TDG/BER Pathway This compound This compound (e.g., C35) TET_Enzymes TET Enzymes This compound->TET_Enzymes Inhibition

Figure 1: TET Enzyme Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of Phylloflavans against TET enzymes, ranging from in vitro assays with purified components to cell-based assays.

Protocol 1: In Vitro TET Enzyme Inhibition Assay (ELISA-based)

This protocol describes a competitive ELISA to quantify the inhibition of purified TET enzymes by this compound compounds. The assay measures the production of 5hmC from a 5mC-coated DNA substrate.

Materials:

  • Recombinant human TET1, TET2, or TET3 enzyme

  • This compound compounds (dissolved in DMSO)

  • 96-well plate pre-coated with a 5mC-containing DNA substrate

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM α-ketoglutarate, 1 mM L-ascorbic acid, 100 µM Fe(NH4)2(SO4)2)

  • Anti-5hmC primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound compounds in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add 50 µL of the diluted this compound compounds or controls to the wells of the 5mC-coated plate.

  • Add 50 µL of the diluted TET enzyme to each well.

  • Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted anti-5hmC primary antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

ELISA_Workflow start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor add_inhibitor Add this compound to 5mC Plate prep_inhibitor->add_inhibitor add_enzyme Add TET Enzyme add_inhibitor->add_enzyme incubate_reaction Incubate (37°C, 1-2h) add_enzyme->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_primary_ab Add Anti-5hmC Primary Ab wash1->add_primary_ab incubate_ab1 Incubate (RT, 1h) add_primary_ab->incubate_ab1 wash2 Wash Plate incubate_ab1->wash2 add_secondary_ab Add HRP-Secondary Ab wash2->add_secondary_ab incubate_ab2 Incubate (RT, 1h) add_secondary_ab->incubate_ab2 wash3 Wash Plate incubate_ab2->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate_substrate Incubate (RT, 15-30min) add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read_plate Read Absorbance (450nm) add_stop->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: In Vitro TET Inhibition ELISA Workflow.
Protocol 2: Cell-Based TET Inhibition Assay (Dot Blot)

This protocol measures the ability of this compound compounds to inhibit TET activity within a cellular context by quantifying the global levels of 5hmC in genomic DNA.

Materials:

  • Cell line of interest (e.g., HEK293T, cancer cell lines)

  • This compound compounds (dissolved in DMSO)

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-5hmC primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds for 24-72 hours. Include a vehicle control (DMSO).

  • Harvest the cells and extract genomic DNA using a commercial kit.

  • Quantify the DNA concentration and dilute to a standard concentration (e.g., 100 ng/µL).

  • Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

  • Spot 2 µL of the denatured DNA onto a nylon membrane and allow it to air dry.

  • UV crosslink the DNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-5hmC primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane five times with TBST.

  • Apply the chemiluminescent substrate and acquire the signal using an imaging system.

  • To normalize for the amount of DNA loaded, the membrane can be stripped and re-probed with an antibody against single-stranded DNA (or stained with methylene blue).

  • Quantify the dot blot signals and determine the dose-dependent reduction in 5hmC levels.

Dot_Blot_Workflow start Start cell_culture Seed and Treat Cells with this compound start->cell_culture dna_extraction Extract Genomic DNA cell_culture->dna_extraction dna_quant Quantify and Denature DNA dna_extraction->dna_quant spot_dna Spot DNA onto Membrane dna_quant->spot_dna uv_crosslink UV Crosslink spot_dna->uv_crosslink block_membrane Block Membrane uv_crosslink->block_membrane primary_ab Incubate with Anti-5hmC Ab block_membrane->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Incubate with Secondary Ab wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 detect_signal Chemiluminescent Detection wash2->detect_signal normalize Normalize to Total DNA detect_signal->normalize analyze Quantify 5hmC Reduction normalize->analyze end End analyze->end

Figure 3: Cell-Based Dot Blot Workflow for TET Inhibition.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for Phylloflavans as TET inhibitors is yet to be established, general principles from flavonoid-enzyme interactions can guide the design of more potent and selective inhibitors.[9][10][11] Key structural features of flavonoids that often influence their inhibitory activity include:

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings can significantly impact binding affinity and specificity.

  • Planarity of the Molecule: A planar structure, often conferred by the C2-C3 double bond in the C-ring, can be important for effective interaction with the enzyme's active site.[9]

  • Substitutions on the Flavonoid Scaffold: The addition of other functional groups can modulate the compound's physicochemical properties and its interaction with the target enzyme.

Systematic modification of the this compound scaffold and subsequent testing using the protocols outlined above will be crucial for elucidating the specific SAR for TET enzyme inhibition.

Concluding Remarks

The protocols and information provided in these application notes offer a robust framework for researchers engaged in the discovery and characterization of this compound-based TET enzyme inhibitors. By employing these methodologies, scientists can effectively screen compound libraries, determine inhibitory potencies, and gain insights into the mechanism of action, thereby accelerating the development of novel epigenetic therapeutics.

References

Application Notes and Protocols for Evaluating Phylloflavan Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloflavan is a naturally occurring phenolic compound isolated from the New Zealand Podocarpaceae, Phyllocladus alpinus[1]. Structurally, it is a member of the flavan subclass of flavonoids[1]. Flavonoids, a diverse group of plant secondary metabolites, have garnered significant interest in cancer research due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects[2][3]. Many flavonoids exert cytotoxic effects on cancer cells by modulating various signaling pathways, arresting the cell cycle, and inducing programmed cell death (apoptosis)[2][4].

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of this compound using established in vitro cell culture methodologies. The protocols detailed herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing a robust preliminary dataset for anticancer drug screening programs.

Experimental Design and Considerations

Cell Line Selection

The choice of cell lines is critical for evaluating the breadth and specificity of this compound's cytotoxic activity. It is recommended to use a panel of cancer cell lines from different tissue origins to identify potential tissue-specific effects[5]. To assess selectivity, a non-cancerous cell line should be included as a control.

Recommended Starting Panel:

  • MCF-7: Human breast adenocarcinoma (ER-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma[6].

  • HepG2: Human liver carcinoma.

  • MRC-5 or WI-38: Normal human fetal lung fibroblasts (for selectivity assessment).

Preparation of this compound Stock Solutions

Due to the hydrophobic nature of many flavonoids, an organic solvent is typically required for solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Assay Selection Rationale

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a reliable method for assessing cell proliferation and determining the half-maximal inhibitory concentration (IC50)[7].

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of late-stage apoptosis or necrosis[8].

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection): This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death[9].

Experimental Workflow

The overall experimental process for evaluating this compound cytotoxicity is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis P1 Culture Selected Cell Lines P2 Prepare this compound Stock & Dilutions E1 Seed Cells in 96-well Plates P2->E1 E2 Treat Cells with this compound (e.g., 24, 48, 72 hours) E1->E2 A1 MTT Assay (Metabolic Activity) E2->A1 A2 LDH Assay (Membrane Integrity) E2->A2 A3 Annexin V / PI Staining (Apoptosis Analysis) E2->A3 D1 Measure Absorbance (MTT, LDH) A1->D1 A2->D1 D2 Flow Cytometry (Annexin V/PI) A3->D2 D3 Calculate % Viability & IC50 Values D1->D3 D4 Quantify Apoptotic vs. Necrotic Cells D2->D4

Figure 1: General experimental workflow for the in vitro evaluation of this compound cytotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[4].

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include wells for untreated controls and vehicle controls (DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope[10].

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes[4].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[2].

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the activity of LDH released from damaged cells into the supernatant[5].

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound working solutions

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer’s instructions)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Set up additional control wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells, to be lysed 45 minutes before the end of the experiment.

    • Background Control: Medium only.

  • Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum Release" control wells[11].

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer’s protocol. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[5].

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit[11].

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Annexin V/PI Apoptosis Assay

This method uses Annexin V conjugated to a fluorochrome (e.g., FITC) to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes[9].

Materials:

  • 6-well plates or T25 flasks

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well in a 6-well plate) and incubate for 24 hours. Treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes)[12].

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again[13].

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[13].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark[13].

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube[13].

  • Analysis: Analyze the samples by flow cytometry within 1 hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set compensation and gates.

  • Interpretation:

    • Annexin V (-) / PI (-): Live, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells[9].

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[9].

    • Annexin V (-) / PI (+): Necrotic cells (rare).

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineIC50 (µM) after 48h Exposure (Mean ± SD, n=3)Selectivity Index (SI)
MCF-725.6 ± 2.15.9
A54942.1 ± 3.53.6
HeLa18.9 ± 1.78.0
MRC-5151.3 ± 11.8-
Selectivity Index (SI) = IC50 in normal cells (MRC-5) / IC50 in cancer cells.

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Exposure)

Treatment Group% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control94.2 ± 1.53.1 ± 0.42.5 ± 0.3
This compound (1x IC50)45.3 ± 3.835.8 ± 2.917.1 ± 1.6
This compound (2x IC50)15.7 ± 2.248.2 ± 4.134.5 ± 3.3
(Data are presented as Mean ± SD, n=3. Quadrants Q2, Q3, Q4 correspond to Annexin V+/PI+, Annexin V-/PI-, and Annexin V+/PI- populations, respectively)

Potential Mechanism of Action: Intrinsic Apoptosis Pathway

Flavonoids often induce cytotoxicity by triggering the intrinsic (mitochondrial) pathway of apoptosis, frequently initiated by an increase in intracellular reactive oxygen species (ROS)[2][12]. This pathway culminates in the activation of executioner caspases, leading to cell death.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax Bax/Bak Activation ROS->Bax Bcl2 Bcl-2/Bcl-xL Inhibition ROS->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP promotes Bcl2->MOMP inhibits MOMP->Mito Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Figure 2: Potential signaling pathway for this compound-induced intrinsic apoptosis.

References

Application Notes and Protocols for In Vivo Administration of Flavan-3-ols (Utilizing Epigallocatechin Gallate as a Representative Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavan-3-ols are a class of flavonoids with significant therapeutic potential, demonstrating antioxidant, anti-inflammatory, and anti-cancer properties in numerous preclinical studies.[1][2] This document provides a comprehensive overview of the in vivo administration of Epigallocatechin gallate (EGCG), a prominent flavan-3-ol, in various animal models. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies for this class of compounds.

Therapeutic Applications in Animal Models

In vivo studies have demonstrated the efficacy of EGCG in a range of animal models for various diseases. Key therapeutic areas include:

  • Neuroprotection: EGCG has shown neuroprotective effects in animal models of Alzheimer's disease, ischemic stroke, and neuropathic pain.[1][3][4][5][6] It is reported to reduce oxidative stress, inhibit neuroinflammation, and modulate signaling pathways related to neuronal survival.[4][5]

  • Cancer Therapy: Preclinical studies indicate that EGCG can inhibit tumor growth and progression.[1] In mouse models of non-small cell lung cancer and glioblastoma, related compounds have been investigated for their antineoplastic activity.[4]

  • Metabolic Disorders: Flavan-3-ols have been shown to improve metabolic parameters. For instance, repeated oral administration of flavan-3-ols in mice induced browning of adipose tissues, suggesting a potential role in combating obesity.[7][8][9]

  • Antiviral Activity: EGCG has been shown to reduce coronavirus replication in a mouse model, highlighting its potential as an antiviral agent.[10]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies on EGCG administration in animal models.

Table 1: EGCG Dosage and Administration in Neurological Disease Models

Animal ModelDisease ModelEGCG DosageAdministration RouteStudy DurationKey FindingsReference
Rat/MouseAlzheimer's DiseaseNot specifiedNanoparticlesNot specifiedImproved cognitive deficits, reduced AD pathology[3][6]
MouseIschemic StrokeNot specifiedNot specifiedNot specifiedImproved neuronal damage, modulated hippocalcin expression[5]
MouseNeuropathic PainNot specifiedNot specifiedNot specifiedReduced hyperalgesia and allodynia[1]

Table 2: Flavan-3-ol Dosage and Administration in Metabolic Studies

Animal ModelCompoundDosageAdministration RouteStudy DurationKey FindingsReference
MouseFlavan-3-ols50 mg/kgOral14 daysInduced browning in adipose tissues[7][8][9]

Table 3: EGCG Dosage and Administration in Antiviral Studies

Animal ModelVirus ModelEGCG DosageAdministration RouteStudy DurationKey FindingsReference
MouseHuman Coronavirus OC43Not specifiedOral (in feed)Not specifiedReduced levels of coronavirus RNA in lungs[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of EGCG.

Protocol 1: Preparation and Administration of EGCG for Oral Gavage

This protocol is adapted from studies investigating the effects of flavan-3-ols on metabolic parameters in mice.[7][8][9]

  • Materials:

    • Epigallocatechin gallate (EGCG) powder

    • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

    • Animal feeding needles (gavage needles)

    • Syringes

    • Analytical balance

    • Vortex mixer or sonicator

  • Procedure:

    • Preparation of EGCG Solution:

      • Accurately weigh the required amount of EGCG powder based on the desired dosage (e.g., 50 mg/kg) and the body weight of the animals.

      • Suspend the EGCG powder in the chosen vehicle. The volume of administration should be consistent across all animals (typically 5-10 mL/kg for mice).

      • Ensure a homogenous suspension by vortexing or sonicating the solution immediately before each administration.

    • Animal Handling and Administration:

      • Gently restrain the mouse, ensuring minimal stress.

      • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate depth for the gavage needle.

      • Insert the gavage needle smoothly along the upper palate and down the esophagus into the stomach.

      • Slowly administer the EGCG suspension.

      • Carefully withdraw the needle and return the animal to its cage.

      • Monitor the animal for any signs of distress post-administration.

Protocol 2: Induction of Neuropathic Pain and EGCG Treatment

This protocol is a generalized representation based on reviews of EGCG's effect on neuropathic pain.[1][2]

  • Materials:

    • Animal model of neuropathic pain (e.g., Chronic Constriction Injury model)

    • EGCG solution (prepared as in Protocol 1)

    • Behavioral testing apparatus (e.g., von Frey filaments, thermal plantar test)

  • Procedure:

    • Induction of Neuropathic Pain:

      • Surgically induce neuropathic pain in the chosen animal model according to established protocols.

      • Allow for a post-operative recovery period and confirm the development of hyperalgesia and/or allodynia through baseline behavioral testing.

    • EGCG Administration:

      • Initiate EGCG treatment at the desired dose and frequency (e.g., daily oral gavage).

      • Include a vehicle-treated control group and a sham-operated group.

    • Behavioral Assessment:

      • Perform behavioral tests at regular intervals to assess the effect of EGCG on pain perception.

      • Measure parameters such as mechanical withdrawal threshold and thermal latency.

    • Tissue Collection and Analysis:

      • At the end of the study, euthanize the animals and collect relevant tissues (e.g., spinal cord, dorsal root ganglia, brain regions).

      • Process tissues for molecular analysis (e.g., Western blot, PCR) to investigate the underlying mechanisms of action.

Signaling Pathways and Mechanisms of Action

EGCG and other flavan-3-ols exert their therapeutic effects by modulating various intracellular signaling pathways.

  • Anti-inflammatory and Neuroprotective Pathways: EGCG has been shown to inhibit the nNOS/NO, CX3CL1/JNK/NF-κB, and TNF-α signaling pathways, which are implicated in neuropathic pain and neuroinflammation.[1]

  • Cancer-related Pathways: Flavonoids, in general, are known to induce apoptosis in cancer cells through the modulation of pathways such as Wnt, PI3K/AKT, and MAPK.[11]

  • Metabolic Regulation: Flavan-3-ols can activate the sympathetic nervous system, leading to the browning of adipose tissue.[7][8][9]

Diagram 1: Experimental Workflow for In Vivo Administration of EGCG

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis prep_solution Prepare EGCG Solution animal_groups Randomize Animal Groups prep_solution->animal_groups administration Administer EGCG (e.g., Oral Gavage) animal_groups->administration behavioral Behavioral Testing administration->behavioral physiological Physiological Measurements administration->physiological tissue Tissue Collection behavioral->tissue physiological->tissue molecular Molecular Analysis tissue->molecular data Data Analysis molecular->data

Caption: A generalized workflow for in vivo studies involving EGCG administration.

Diagram 2: Signaling Pathways Modulated by EGCG in Neuropathic Pain

signaling_pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EGCG EGCG nNOS nNOS/NO Pathway EGCG->nNOS CX3CL1 CX3CL1/JNK/NF-κB Pathway EGCG->CX3CL1 TNFa TNF-α Pathway EGCG->TNFa Inflammation Reduced Neuroinflammation nNOS->Inflammation CX3CL1->Inflammation TNFa->Inflammation Pain Alleviation of Neuropathic Pain Inflammation->Pain

Caption: EGCG's inhibitory effects on key signaling pathways in neuropathic pain.

References

Application Notes and Protocols for the Formulation of Phylloflavan for Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide with detailed protocols for the formulation and evaluation of Phylloflavan, a model flavonoid, to enhance its oral bioavailability for preclinical research.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] this compound, the subject of this guide, represents a typical flavonoid with therapeutic potential. However, like many flavonoids, its practical application is often limited by poor oral bioavailability.[3][4] This limitation stems from factors such as low aqueous solubility, poor intestinal permeability, and extensive first-pass metabolism in the gut and liver.[1][2][5][6][7]

To overcome these challenges, advanced formulation strategies are necessary.[8][9] This document outlines systematic approaches and detailed protocols for developing and characterizing this compound formulations designed to improve its systemic absorption and bioavailability. The protocols cover pre-formulation analysis, the preparation of three distinct formulation types (nanosuspension, amorphous solid dispersion, and a lipid-based system), and subsequent in vitro and in vivo characterization.

Pre-formulation Studies: Physicochemical Characterization

A thorough understanding of the physicochemical properties of the this compound active pharmaceutical ingredient (API) is the critical first step in designing an effective formulation.

Protocol 1: Physicochemical Characterization of this compound API
  • Solubility Determination:

    • Add an excess amount of this compound powder to 5 mL of various media (e.g., water, 0.1N HCl, phosphate-buffered saline at pH 4.5, 6.8, and 7.4).

    • Agitate the suspensions at 37°C for 48 hours to ensure equilibrium.

    • Centrifuge the samples at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometry or HPLC method.

  • Log P (Octanol-Water Partition Coefficient) Determination:

    • Prepare a saturated solution of this compound in a pre-saturated mixture of n-octanol and water.

    • Vigorously shake the mixture for 1 hour and then allow the phases to separate for 24 hours.

    • Carefully sample both the aqueous and octanol phases.

    • Determine the concentration of this compound in each phase by HPLC.

    • Calculate Log P as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Crystal Form Analysis (X-Ray Powder Diffraction - XRPD):

    • Gently pack the this compound powder into the sample holder of an XRPD instrument.

    • Scan the sample over a 2θ range of 5° to 40°.

    • Analyze the resulting diffractogram for sharp peaks, which are indicative of a crystalline structure.

Table 1: Physicochemical Properties of this compound API (Hypothetical Data)

ParameterValueImplication for Formulation
Molecular Weight310.28 g/mol Standard for a flavonoid compound.
Aqueous Solubility (pH 6.8)< 5 µg/mLVery low solubility, will limit dissolution and absorption.
Log P3.8High lipophilicity, suggests poor aqueous solubility but potentially good membrane permeability.
Crystal FormCrystallineHigh lattice energy may contribute to poor solubility; requires energy input to dissolve.

Formulation Development Workflow

The following diagram illustrates the overall workflow for developing and evaluating this compound formulations for enhanced bioavailability.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome API This compound API Preform Physicochemical Characterization (Protocol 1) API->Preform Formulate Formulation Development (Protocols 2-4) Preform->Formulate Dissolution In Vitro Dissolution (Protocol 5) Formulate->Dissolution Permeability Caco-2 Permeability (Protocol 6) Dissolution->Permeability PK_Study In Vivo PK Study (Protocol 7) Permeability->PK_Study Bioanalysis Plasma Bioanalysis (Protocol 8) PK_Study->Bioanalysis Data_Analysis PK Data Analysis Bioanalysis->Data_Analysis Lead_Form Lead Formulation Identified Data_Analysis->Lead_Form

Caption: Workflow for this compound formulation and bioavailability assessment.

Formulation Strategies and Protocols

Based on the pre-formulation data, strategies that increase the surface area and/or present this compound in a non-crystalline, solubilized state are most promising.

Strategy 1: Nanosuspension

This approach increases the dissolution rate by dramatically increasing the surface area of the drug particles according to the Noyes-Whitney equation.

Protocol 2: Preparation of this compound Nanosuspension
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting.

  • High-Shear Homogenization:

    • Homogenize the pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to reduce initial particle size.

  • High-Pressure Homogenization (HPH):

    • Process the resulting suspension through a high-pressure homogenizer.

    • Apply 10 homogenization cycles at 1500 bar.

    • Collect the final nanosuspension and store at 4°C.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Visually inspect for any signs of aggregation or sedimentation.

Strategy 2: Amorphous Solid Dispersion (ASD)

This strategy involves dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution than the crystalline form.[9]

Protocol 3: Preparation of this compound ASD by Spray Drying
  • Solution Preparation:

    • Dissolve 1 g of this compound and 2 g of a polymer carrier (e.g., PVP K30 or HPMC-AS) in 100 mL of a suitable organic solvent (e.g., methanol or acetone).

    • Stir until a clear solution is obtained.

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature (120°C), atomization pressure (2 bar), and feed rate (5 mL/min).

    • Pump the solution into the spray dryer.

    • Collect the dried powder from the cyclone.

  • Post-Processing:

    • Dry the collected ASD powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Store in a desiccator to prevent moisture-induced recrystallization.

  • Characterization:

    • Confirm the amorphous nature of this compound in the ASD using XRPD (absence of crystalline peaks).

    • Determine drug loading and content uniformity by dissolving a known amount of ASD and analyzing via HPLC.

Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[10]

Protocol 4: Development of a this compound SEDDS Formulation
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and cosurfactants (e.g., Transcutol P).

  • Ternary Phase Diagram Construction:

    • Select the oil, surfactant, and cosurfactant with the highest solubilizing capacity.

    • Prepare mixtures with varying ratios of the three components.

    • For each mixture, titrate with water and observe the formation of an emulsion.

    • Map the regions that form clear, stable microemulsions on a ternary phase diagram to identify the optimal concentration ranges.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio (e.g., 20% oil, 50% surfactant, 30% cosurfactant).

    • Add this compound to the excipient mixture to achieve a desired concentration (e.g., 50 mg/g).

    • Gently heat (40°C) and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Test: Add 1 g of the SEDDS formulation to 250 mL of water at 37°C with gentle stirring. Record the time to form a clear emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. An ideal SEDDS forms droplets <200 nm.

Mechanisms of Bioavailability Enhancement

The diagram below illustrates how each formulation strategy helps overcome the barriers to this compound absorption.

G cluster_0 Formulation Strategies cluster_1 Mechanisms cluster_2 Physiological Barrier cluster_3 Outcome NANO Nanosuspension Mech_NANO ↑ Surface Area ↑ Dissolution Rate NANO->Mech_NANO ASD Amorphous Solid Dispersion (ASD) Mech_ASD Amorphous State (High Energy) ↑ Apparent Solubility ASD->Mech_ASD SEDDS Self-Emulsifying System (SEDDS) Mech_SEDDS Pre-dissolved Drug Forms Micelles/Droplets Bypasses Dissolution Step SEDDS->Mech_SEDDS Barrier Poor Aqueous Solubility Mech_NANO->Barrier Mech_ASD->Barrier Mech_SEDDS->Barrier Outcome Enhanced Bioavailability Barrier->Outcome Overcome

Caption: Mechanisms of bioavailability enhancement by different formulations.

In Vitro Performance Testing

In vitro tests are crucial for screening and optimizing formulations before proceeding to more complex in vivo studies.

Protocol 5: In Vitro Dissolution Testing
  • Apparatus Setup:

    • Use a USP Apparatus II (Paddle Method).

    • Set the paddle speed to 75 rpm.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Procedure:

    • Fill each vessel with 900 mL of dissolution medium (e.g., simulated intestinal fluid, pH 6.8 with 0.5% SLS).

    • Add the this compound formulation (e.g., an amount of ASD powder equivalent to a 50 mg dose) to each vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze for this compound concentration by HPLC.

Table 2: Comparative In Vitro Dissolution of this compound Formulations (Hypothetical Data)

Time (min)% this compound Dissolved% this compound Dissolved% this compound Dissolved% this compound Dissolved
Pure API Nanosuspension ASD SEDDS
152%45%65%85%
304%68%88%96%
606%85%94%98%
1208%92%95%99%

In Vivo Bioavailability Studies

The ultimate test of a formulation's success is its performance in a living system. Pharmacokinetic studies are performed to determine the rate and extent of drug absorption.

Protocol 6: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

    • Divide rats into groups (n=6 per group), one for each formulation and a control (pure API suspension).

  • Dosing:

    • Administer the formulations via oral gavage at a this compound dose of 50 mg/kg.

    • The pure API is suspended in 0.5% carboxymethyl cellulose (CMC) solution.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Protocol 7: Bioanalytical Method for this compound in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., another flavonoid like quercetin).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • HPLC-MS/MS Analysis:

    • HPLC System: A standard HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard to ensure selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve from spiked plasma standards.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Pure API 55 ± 124.0410 ± 98100% (Reference)
Nanosuspension 280 ± 451.51950 ± 310476%
ASD 450 ± 681.03520 ± 540859%
SEDDS 610 ± 850.54250 ± 6201037%

Potential Cellular Mechanisms of this compound

Flavonoids often exert their biological effects by modulating cellular signaling pathways. While the specific pathways for this compound are under investigation, a common mechanism for anti-inflammatory flavonoids is the inhibition of the NF-κB pathway.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Genes Activates Transcription Phyllo This compound Phyllo->IKK Inhibits Ubiquitination &\nDegradation->NFkB_active Releases

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols detailed in this application note provide a systematic framework for the formulation and evaluation of this compound, a representative poorly soluble flavonoid. The data, though hypothetical, illustrate a common trend where advanced formulations like nanosuspensions, amorphous solid dispersions, and particularly self-emulsifying systems can dramatically increase oral bioavailability compared to the unformulated API.[11][12] The selection of a lead formulation depends on the desired pharmacokinetic profile, manufacturing scalability, and stability. These methods provide researchers with the tools to effectively advance the preclinical development of promising flavonoid compounds.

References

Application Notes and Protocols for the Purification of Flavonoids from Phyllostachys Species Using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the purification of flavonoids from Phyllostachys species, commonly known as bamboo, using High-Speed Counter-Current Chromatography (HSCCC). It is important to clarify a potential point of confusion regarding the term "Phylloflavan." "this compound" refers to a specific phenolic resin compound found in the New Zealand plant Phyllocladus alpinus[1]. The user's interest likely lies in the purification of flavonoids from Phyllostachys species, which are of significant interest for their potential therapeutic properties. This guide will focus on the latter.

Flavonoids from Phyllostachys edulis (Moso bamboo), such as orientin, isoorientin, vitexin, and isovitexin, have demonstrated various biological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects[2][3][4][5][6][7]. The purification of these compounds is a critical step in their further investigation for drug development and as functional food ingredients. HSCCC is a liquid-liquid partition chromatography technique that offers advantages such as the elimination of irreversible adsorption to a solid support, high sample loading capacity, and high recovery rates, making it an ideal method for the preparative separation of natural products[3][8][9].

High-Speed Counter-Current Chromatography (HSCCC) for Flavonoid Purification

HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. The selection of a suitable two-phase solvent system is the most critical step for a successful separation. The ideal solvent system should provide an appropriate partition coefficient (K) for the target compounds, typically between 0.5 and 2.0, and have a short settling time.

Experimental Protocols

This section details the methodology for the purification of flavonoids from Phyllostachys edulis leaves.

1. Preparation of Crude Flavonoid Extract

  • Plant Material: Dried and powdered leaves of Phyllostachys edulis.

  • Extraction:

    • Macerate the powdered leaves with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process twice more.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Enrichment (Optional but Recommended):

    • The crude extract can be further enriched for flavonoids using macroporous resin chromatography. HPD-500 resin has been shown to be effective for this purpose[5][10].

    • Dissolve the crude extract in deionized water and apply it to a pre-equilibrated HPD-500 resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the flavonoids with 70% ethanol.

    • Collect the eluate and evaporate the solvent to yield an enriched flavonoid extract.

2. HSCCC System and Parameters

  • Apparatus: A commercial HSCCC instrument (e.g., TBE-300A) equipped with a multi-layer coil column, a pump, a UV detector, and a fraction collector.

  • Two-Phase Solvent System: A commonly effective solvent system for the separation of flavonoid glycosides is a mixture of n-hexane, ethyl acetate, methanol, and water. A typical ratio to start with is n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v)[2]. The ratio can be optimized based on the partition coefficients of the target flavonoids.

  • Preparation of Two-Phase Solvent System and Sample Solution:

    • Mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.

    • Dissolve the enriched flavonoid extract in a 1:1 (v/v) mixture of the upper and lower phases to prepare the sample solution.

3. HSCCC Operation

  • Filling the Column: Fill the entire column with the upper phase (stationary phase) at a high flow rate (e.g., 30 mL/min).

  • Rotation and Equilibration: Rotate the column at a specific speed (e.g., 850-900 rpm)[2][3]. Pump the lower phase (mobile phase) into the column at a desired flow rate (e.g., 2.0-2.5 mL/min)[2][3]. Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.

  • Sample Injection: Inject the sample solution through the injection valve.

  • Elution and Fraction Collection: Elute the column with the mobile phase. Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm)[2]. Collect fractions based on the resulting chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated flavonoids.

Data Presentation

The following tables summarize typical quantitative data obtained from the purification of flavonoids using HSCCC.

Table 1: HSCCC Operating Parameters for Flavonoid Purification

ParameterValueReference
InstrumentTBE-300A HSCCC[3]
Column Volume300 mL[3]
Rotational Speed850 rpm[3]
Solvent Systemn-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v)[2]
Mobile PhaseLower Phase[2]
Flow Rate2.5 mL/min[2]
Detection Wavelength254 nm[2]
Sample Size600 mg crude extract[2]

Table 2: Purity and Recovery of Purified Flavonoids from Psidium guajava (as an example for flavonoid glycosides)

CompoundAmount from 19.8g Crude SamplePurity (%)
Hyperoside15.3 mg>95
Isoquercitrin21.1 mg>95
Reynoutrin65.2 mg>95
Quercetin-3-O-β-D-arabinopyranoside71.7 mg>95
Quercetin-3-O-α-L-arabinofuranoside105.6 mg>95

Note: Data from a study on Psidium guajava is used as a representative example of HSCCC purification of flavonoid glycosides, as specific quantitative data for Phyllostachys flavonoids via HSCCC was not available in the initial search results.[2]

Visualizations

Experimental Workflow

HSCCC_Workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product plant Phyllostachys edulis Leaves powder Powdering plant->powder extraction 70% Ethanol Extraction powder->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Flavonoid Extract evaporation1->crude_extract sample_prep Sample Solution Preparation crude_extract->sample_prep solvent_prep Two-Phase Solvent System Preparation hsccc_op HSCCC Operation (Filling, Rotation, Elution) solvent_prep->hsccc_op sample_prep->hsccc_op fraction_collection Fraction Collection hsccc_op->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis evaporation2 Solvent Evaporation hplc_analysis->evaporation2 pure_flavonoids Purified Flavonoids evaporation2->pure_flavonoids

Caption: Experimental workflow for the purification of flavonoids from Phyllostachys edulis leaves using HSCCC.

PI3K/AKT Signaling Pathway

The flavonoids purified from Phyllostachys edulis have been shown to exhibit hypoglycemic activity through the PI3K/AKT signaling pathway[5][10].

PI3K_AKT_Pathway Flavonoids Phyllostachys Flavonoids IRS1 IRS-1 Flavonoids->IRS1 Upregulates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Hypoglycemic effect of Phyllostachys flavonoids via the PI3K/AKT signaling pathway.

Conclusion

High-Speed Counter-Current Chromatography is a powerful and efficient technique for the preparative isolation and purification of flavonoids from Phyllostachys species. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish their own purification strategies for these bioactive compounds. The successful isolation of high-purity flavonoids is a crucial step for in-depth biological activity studies and the development of new therapeutic agents and functional foods.

References

Application Notes and Protocols for the Structural Elucidation of Phylloflavan using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloflavan, a phenolic resin compound identified as ent-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate, is a natural product with potential applications in various fields of research and drug development. Accurate structural elucidation is paramount for understanding its biological activity, and for quality control in any potential therapeutic applications. This document provides detailed application notes and protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the determination of molecular structures.

Structural Overview of this compound

This compound (Molecular Formula: C₂₆H₂₆O₁₀, Molar Mass: 498.48 g/mol ) consists of an ent-epicatechin core linked via an ester bond at the 3-position to a δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate side chain.

IUPAC Name: [(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate

The structural determination of this compound relies on the comprehensive analysis of its spectroscopic data. NMR provides detailed information about the carbon-hydrogen framework and stereochemistry, while mass spectrometry confirms the molecular weight and provides valuable fragmentation data to identify structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two main moieties of this compound: the ent-epicatechin core and the pentanoate side chain. These predictions are based on known data for epicatechin and similar phenolic compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data for the ent-Epicatechin Moiety of this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity & Coupling Constants (J in Hz)
2~79.0~4.8-5.0s
3~66.5~4.0-4.2m
4~28.0~2.7-2.9m
5~157.0--
6~95.5~5.9-6.1d, J ≈ 2.5
7~157.5--
8~95.0~5.9-6.1d, J ≈ 2.5
9~156.5--
10~100.0--
1'~131.0--
2'~115.0~6.8-7.0d, J ≈ 2.0
5'~115.5~6.7-6.9d, J ≈ 8.0
6'~119.0~6.7-6.9dd, J ≈ 8.0, 2.0

Table 2: Predicted ¹H and ¹³C NMR Data for the δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate Moiety

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity & Coupling Constants (J in Hz)
C=O~172.0--
α-CH₂~40.0~2.5-2.7m
β-CH(OH)~68.0~3.8-4.0m
γ-CH₂~35.0~1.7-1.9m
δ-CH₂~30.0~2.6-2.8m
1''~132.0--
2''~116.0~6.6-6.8d, J ≈ 2.0
5''~115.8~6.5-6.7d, J ≈ 8.0
6''~120.0~6.5-6.7dd, J ≈ 8.0, 2.0
Experimental Protocol for NMR Analysis

2.2.1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or HPLC.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Common choices for flavonoids include acetone-d₆, methanol-d₄, and DMSO-d₆.

  • Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

2.2.2. NMR Data Acquisition

A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and sensitivity.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the stereochemistry and spatial proximity of protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of this compound and structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺499.1599
[M+Na]⁺521.1418
[M-H]⁻497.1453

Table 4: Expected Key Fragmentation Ions in MS/MS Analysis

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Interpretation
499.1599 ([M+H]⁺)Neutral loss of the pentanoate side chain291.0863Protonated ent-epicatechin
499.1599 ([M+H]⁺)Retro-Diels-Alder (RDA) fission of the C-ring of the epicatechin moiety347.1023Loss of C₈H₈O₃
291.0863RDA fission of the C-ring139.0390Fragment of the A-ring
291.0863Heterocyclic ring fission (HRF)125.0233Fragment of the B-ring
Experimental Protocol for Mass Spectrometry Analysis

3.2.1. Sample Preparation

  • Sample Purity: High purity is essential for accurate mass determination and clear fragmentation spectra.

  • Solvent: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a solvent compatible with the chosen ionization technique, such as methanol or acetonitrile.

  • Infusion: For direct infusion, dilute the sample solution to a final concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

3.2.2. Mass Spectrometry Data Acquisition

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing complex mixtures and purified compounds.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for flavonoids and is suitable for this compound.

  • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • MS Scan: Acquire a full scan MS spectrum to determine the molecular weight and identify the molecular ion.

  • MS/MS (Tandem MS): Perform fragmentation analysis on the parent ion to obtain structural information. This can be achieved through collision-induced dissociation (CID).

Visualizations

Logical Workflow for Structural Elucidation

Figure 1. Logical Workflow for this compound Structural Elucidation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation Isolation & Purification Isolation & Purification NMR NMR Isolation & Purification->NMR MS MS Isolation & Purification->MS 1D_NMR_Analysis 1D NMR (1H, 13C) NMR->1D_NMR_Analysis 2D_NMR_Analysis 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR_Analysis MS_Analysis MS (Molecular Weight) MS->MS_Analysis MSMS_Analysis MS/MS (Fragmentation) MS->MSMS_Analysis Structure_Proposal Propose Structure 1D_NMR_Analysis->Structure_Proposal 2D_NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal MSMS_Analysis->Structure_Proposal Final_Structure Confirm Structure of this compound Structure_Proposal->Final_Structure Figure 2. Experimental Workflow for NMR Analysis Sample_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) 1H_NMR 1H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR 13C & DEPT NMR Acquisition Sample_Prep->13C_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) Sample_Prep->2D_NMR Data_Processing Data Processing (Phasing, Baseline Correction, Referencing) 1H_NMR->Data_Processing 13C_NMR->Data_Processing 2D_NMR->Data_Processing Spectral_Analysis Spectral Analysis & Assignment Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Figure 3. Experimental Workflow for Mass Spectrometry Analysis Sample_Prep_MS Sample Preparation (1 mg/mL in MeOH/ACN) LC_Separation LC Separation (Optional) Sample_Prep_MS->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (Determine Molecular Weight) ESI_Ionization->Full_Scan_MS Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan_MS->Tandem_MS Data_Analysis_MS Data Analysis Tandem_MS->Data_Analysis_MS Structure_Confirmation Structure Confirmation Data_Analysis_MS->Structure_Confirmation

Troubleshooting & Optimization

Technical Support Center: Optimizing Phylloflavan Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Phylloflavan from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant material?

A1: Both conventional and modern extraction techniques are employed for this compound isolation. Conventional methods include maceration, percolation, and Soxhlet extraction.[1][2] While still widely used, these methods can be time-consuming and require large amounts of solvents.[1][2] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE) offer higher efficiency, reduced extraction times, and lower solvent consumption.[3][4]

Q2: Which factors are most critical for optimizing this compound extraction yield?

A2: Several factors significantly influence the extraction yield of this compound. These include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[5][6][7] The particle size of the plant material and the pH of the extraction medium can also play a crucial role.[8]

Q3: What is the impact of pH on this compound extraction?

A3: The pH of the extraction solvent can significantly affect the stability and solubility of Phylloflavans, thereby impacting the extraction yield. For many phenolic compounds, including flavonoids, acidic conditions can improve stability and recovery.[9] For instance, in the extraction of phenolics from red clover, adjusting the pH to 2 resulted in 2- to 7-fold higher recoveries compared to extraction at pH 6.[8] The optimal pH can vary depending on the specific plant matrix and the chemical properties of the target this compound.

Q4: How can I remove chlorophyll from my leaf extracts?

A4: Chlorophyll is a common impurity in leaf extracts that can interfere with analysis. Solid-Phase Extraction (SPE) is an effective method for chlorophyll removal. A protocol using commercially available SPE cartridges can be completed quickly and is scalable. This method helps in obtaining a cleaner extract for further analysis and purification.

Q5: What are the best practices for quantifying this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and reliable method for the quantitative analysis of Phylloflavans.[10][11][12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[11] Proper identification and quantification require the use of certified reference standards and the development of a validated analytical method.

Troubleshooting Guides

Issue 1: Low this compound Extraction Yield
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).[11][14][15]This compound solubility is highly dependent on the polarity of the solvent. A mixture of an organic solvent and water is often more efficient than a mono-solvent system.[9]
Sub-optimal Temperature Optimize the extraction temperature. Be cautious of thermal degradation.[5][7]Higher temperatures can increase solvent diffusivity and compound solubility, but excessive heat can degrade thermolabile Phylloflavans.[7][9]
Insufficient Extraction Time Increase the extraction time and monitor the yield at different time points to determine the optimal duration.[7]Incomplete extraction will result in low yields. However, excessively long extraction times can lead to compound degradation.[13]
Incorrect Solid-to-Liquid Ratio Adjust the ratio of plant material to solvent. A common starting point is 1:10 to 1:50 (g/mL).[16]A higher solvent volume can enhance the concentration gradient and improve extraction efficiency, but an excessively large volume can make the downstream processing difficult.[7]
Inadequate Cell Wall Disruption Ensure the plant material is finely ground. Consider pre-treatment methods like enzymatic hydrolysis.Smaller particle size increases the surface area for solvent contact. Enzymes can help break down cell walls, releasing the target compounds.
Issue 2: Poor Reproducibility of Extraction Results
Potential Cause Troubleshooting Step Rationale
Inconsistent Plant Material Use plant material from the same batch, harvested and dried under consistent conditions.The concentration of secondary metabolites like this compound can vary significantly with plant age, growing conditions, and post-harvest processing.
Variable Extraction Parameters Strictly control all extraction parameters (temperature, time, solvent composition, agitation speed).Even small variations in these parameters can lead to significant differences in extraction yield.[5]
Instrumental Variability Calibrate and maintain all equipment (e.g., balances, temperature probes, HPLC system) regularly.Inaccurate measurements or instrument malfunction can introduce significant errors.
Inconsistent Sample Preparation Standardize the entire sample preparation workflow, from grinding to filtration.Variations in sample handling can lead to inconsistent results.
Issue 3: Co-extraction of Impurities
Potential Cause Troubleshooting Step Rationale
Non-selective Solvent Use a more selective solvent or a series of solvents with different polarities for sequential extraction.Different solvents will extract different classes of compounds. A multi-step extraction can help to isolate the desired Phylloflavans.
Presence of Chlorophyll and Pigments Implement a purification step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).These techniques can effectively remove interfering compounds like chlorophyll, leading to a cleaner extract.
Extraction of Fats and Waxes Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent for Phylloflavans.This pre-extraction step, known as defatting, is crucial when working with lipid-rich plant materials.
Formation of Emulsions during LLE To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. To break an existing emulsion, try adding brine, centrifuging, or filtering through glass wool.[16]Emulsions can trap the analyte of interest, leading to low recovery and impure extracts.[16]

Quantitative Data Summary

Table 1: Comparison of this compound Yield with Different Extraction Solvents.

Plant Source Solvent Extraction Method Yield (% w/w) Reference
Phyllostachys heterocycla leaves78.1% EthanolMicrowave-Assisted4.67[1][5]
Phyllanthus urinaria60% EthanolMicrowave-AssistedTFC: 38.90 mg QE/g DW[2][16]
Ginkgo biloba leaves70% Acetone/WaterMaceration-[7]
Ginkgo biloba leaves70% EthanolMaceration-[17]
Selaginella doederleinii70% EthanolUltrasound-Assisted4.414 mg/g[18]

Table 2: Optimized Parameters for Modern Extraction Techniques.

Technique Plant Source Parameter 1 Parameter 2 Parameter 3 Yield Reference
Microwave-Assisted Extraction (MAE) Phyllostachys heterocycla leavesEthanol Conc.: 78.1%Time: 24.9 minPower: 559 W4.67%[1][5]
Ultrasound-Assisted Extraction (UAE) Psidium cattleianum leavesSonication Amplitude: 100%Time: 4 minPulse Cycle: 0.6 s15.81%[19][20]
Supercritical Fluid Extraction (SFE) Ginkgo biloba leavesPressure: 300 MPaTemperature: 60°CModifier: 5% Ethanol2.1% (GBE powder)[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.

    • Add 20 mL of the selected solvent (e.g., 70% ethanol).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), and temperature (e.g., 50°C).

    • Sonicate for the optimized duration (e.g., 30 minutes).[18]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C).

  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) and analyze by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1.0 g of the powdered plant material in a microwave extraction vessel.

    • Add 20 mL of the chosen solvent (e.g., 78% ethanol).[1][5]

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 550 W) and extraction time (e.g., 25 minutes).[1][5]

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract as described above.

  • Solvent Evaporation and Quantification: Follow the same procedure as in the UAE protocol.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Drying Drying of Plant Material Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (UAE, MAE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (SPE) Evaporation->Purification Analysis HPLC Analysis Purification->Analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes OptimizeSolvent Optimize Solvent System (Polarity, Composition) CheckSolvent->OptimizeSolvent No CheckTime Is the extraction time sufficient? CheckTemp->CheckTime Yes OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp No CheckRatio Is the solid-to-liquid ratio correct? CheckTime->CheckRatio Yes OptimizeTime Optimize Extraction Time CheckTime->OptimizeTime No Degradation Potential Degradation? CheckRatio->Degradation Yes OptimizeRatio Optimize Solid-to-Liquid Ratio CheckRatio->OptimizeRatio No ReduceTempTime Reduce Temperature/Time Degradation->ReduceTempTime Yes Success Yield Improved Degradation->Success No, Re-evaluate OptimizeSolvent->CheckTemp OptimizeTemp->CheckTime OptimizeTime->CheckRatio OptimizeRatio->Degradation ReduceTempTime->Success

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Resolving Phylloflavan Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Phylloflavan and related flavonoid compounds.

Troubleshooting Guide

Peak tailing in HPLC for this compound analysis can compromise resolution, quantification accuracy, and overall method reliability.[1] This guide provides a systematic approach to identify and resolve the common causes of this issue.

Question: My this compound peak is tailing. How do I troubleshoot this?

Answer:

Follow this step-by-step guide to diagnose and resolve the issue. Start with the most common and easily addressable causes.

Step 1: Evaluate the Column and Guard Column

The analytical column is a frequent source of peak shape problems.[2][3]

  • Contamination: The column or guard column may be contaminated with strongly retained sample matrix components.[3]

    • Solution: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.[3] If the problem persists, the analytical column may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol).[3] If this fails, the column may need to be replaced.[2]

  • Column Void: A void or channel in the column packing can cause peak distortion.[2][4] This may be indicated by a sudden drop in backpressure.

    • Solution: In some cases, reversing and flushing the column can resolve the issue.[5] However, a column with a significant void typically needs to be replaced.[4]

  • Column Age and Degradation: Columns have a finite lifetime and will degrade over time, leading to poor peak shape.[2]

    • Solution: Replace the column with a new one of the same type.

Step 2: Assess the Mobile Phase

The mobile phase composition, particularly its pH and buffer strength, is critical for controlling the peak shape of ionizable compounds like flavonoids.[6]

  • Incorrect pH: The pH of the mobile phase can affect the ionization state of both the this compound molecule and residual silanol groups on the silica-based column packing.[1][7] Secondary interactions between ionized analytes and silanols are a common cause of tailing.[8]

    • Solution: For acidic compounds like many flavonoids, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in a single, non-ionized form. Adjusting the pH to a lower value (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

  • Inadequate Buffer Strength: A buffer at too low a concentration may not effectively control the mobile phase pH.

    • Solution: Increase the buffer concentration, typically within the 10-50 mM range.[2]

Step 3: Examine Sample and Injection Parameters

Issues with the sample itself or how it is introduced to the system can lead to peak tailing.

  • Sample Overload: Injecting too much sample mass can saturate the column, leading to a characteristic "right triangle" peak shape and a decrease in retention time.[4][5]

    • Solution: Reduce the injection volume or dilute the sample.[3][4]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.[4]

Step 4: Investigate Potential System and Chemical Interactions

If the above steps do not resolve the issue, consider these less common but significant factors.

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections, can contribute to band broadening and peak tailing, especially for early eluting peaks.[10]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length.[7] Ensure all fittings are secure.

  • Metal Chelation: Flavonoids can chelate with metal ions, which can be present in the sample, the mobile phase, or leached from stainless steel components of the HPLC system.[9][11][12][13] This can lead to peak tailing.

    • Solution: Add a small amount of a competing chelating agent, such as EDTA or citric acid, to the mobile phase.[13] Using a bio-inert or metal-free HPLC system can also mitigate this issue.[14]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on this compound, causing tailing.[1][8]

    • Solution: In addition to lowering the mobile phase pH, consider using an end-capped column or adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase, though modern, high-purity silica columns often make this unnecessary.[1]

Troubleshooting Workflow

G A Start: this compound Peak Tailing Observed B Step 1: Check Column & Guard Column A->B C Remove Guard Column. Peak Shape OK? B->C D Replace Guard Column C->D Yes E Flush/Replace Analytical Column C->E No O Resolved D->O F Step 2: Evaluate Mobile Phase E->F G Adjust Mobile Phase pH (e.g., lower pH) F->G H Increase Buffer Concentration G->H I Step 3: Examine Sample & Injection H->I J Reduce Injection Volume/Dilute Sample I->J K Match Injection Solvent to Mobile Phase J->K L Step 4: Investigate System & Chemical Interactions K->L M Check for Extra-Column Volume L->M N Consider Metal Chelation (Add EDTA) M->N N->O If resolved

Caption: A logical workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor? A1: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf value between 0.9 and 1.2 is generally considered good. Values above 2.0 are often unacceptable for quantitative analysis as they can compromise integration accuracy and resolution.[2]

Q2: Why is mobile phase pH so important for this compound analysis? A2: Flavonoids often have acidic hydroxyl groups. The pH of the mobile phase dictates the ionization state of these groups and the residual silanol groups on the silica packing of the column.[6][8] When the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak broadening or splitting.[7] Controlling the pH ensures a single species is present, resulting in a sharp, symmetrical peak.

Q3: Can my sample preparation method cause peak tailing? A3: Yes. Inadequate sample cleanup can leave matrix components that contaminate the column, leading to peak tailing.[3] Additionally, using a sample solvent that is much stronger than your mobile phase can cause poor peak shape.[4] It is always best to dissolve your sample in the mobile phase if possible.

Q4: I see tailing for all peaks in my chromatogram, not just this compound. What does this suggest? A4: If all peaks are tailing, it often points to a system-wide issue rather than a specific chemical interaction with your analyte.[5] Common causes include a void in the column, a blocked column frit, or significant extra-column volume in the system.[4][5][10]

Q5: What is metal chelation and how can it cause peak tailing for flavonoids? A5: Metal chelation is the formation of a complex between a molecule and a metal ion.[15] Flavonoids, including this compound, can have structures that are effective at chelating metal ions like iron or aluminum.[11][12] If these metal ions are present in your HPLC system (from stainless steel components) or in your sample, the formation of these chelates can create a secondary retention mechanism, leading to peak tailing.[9][13]

Quantitative Data Summary

The following table summarizes the impact of key HPLC parameters on peak shape for flavonoid analysis. The values are representative and may need to be optimized for your specific application.

ParameterConditionExpected Impact on Peak TailingReference
Mobile Phase pH pH is >2 units below analyte pKaReduced tailing due to suppression of analyte and silanol ionization[1]
pH is close to analyte pKaIncreased tailing or peak splitting due to multiple ionization states[6][7]
Buffer Concentration 10-50 mMGood pH control, leading to improved peak shape[2]
<10 mMPoor pH control, potentially causing tailing
Injection Volume Low (e.g., 1-5 µL)Minimal impact on peak shape[3][4]
High (causing mass overload)Significant peak tailing (right triangle shape)[4][5]
Injection Solvent Matched to mobile phaseSymmetrical peaks
Stronger than mobile phasePeak distortion and tailing[4][9]
Chelating Agent Addition of EDTA (e.g., 0.1 mM)Reduced tailing if metal chelation is the cause[13]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

1. Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.

2. Materials and Reagents:

  • HPLC system with UV or DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or Phosphoric acid

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or determined maximum absorbance for this compound)

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • Dilute the stock solution with the initial mobile phase (90% A, 10% B) to the desired concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.5.

  • Reproducibility: Five replicate injections of the standard should show a relative standard deviation (RSD) of < 2% for peak area and retention time.

6. Rationale for Protocol Choices:

  • C18 Column: A standard choice for flavonoid analysis, providing good hydrophobic retention.[16]

  • Acidified Mobile Phase: Using formic or phosphoric acid to lower the pH to <3 suppresses the ionization of both the flavonoid's phenolic groups and the column's residual silanol groups, which is a key strategy to prevent peak tailing.[1][8][17]

  • Acetonitrile: Often chosen as the organic modifier for flavonoid separation.[16]

  • Sample Diluent: Dissolving the sample in the initial mobile phase composition prevents peak distortion caused by solvent mismatch.

Signaling Pathway and Logical Relationship Diagram

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions Silanol Secondary Silanol Interactions Tailing Peak Tailing Silanol->Tailing Metal Metal Chelation Metal->Tailing pH_Mismatch Incorrect Mobile Phase pH pH_Mismatch->Tailing Overload Sample Overload Overload->Tailing Lower_pH Lower Mobile Phase pH (e.g., < 3) Lower_pH->Silanol mitigates Lower_pH->pH_Mismatch corrects Add_Chelator Add Competing Chelator (e.g., EDTA) Add_Chelator->Metal mitigates Reduce_Sample Reduce Injection Mass/Volume Reduce_Sample->Overload corrects Endcapped_Column Use End-capped Column Endcapped_Column->Silanol mitigates This compound This compound Analyte Column HPLC Column (Silica-based) This compound->Column Column->Tailing leads to

Caption: Relationship between causes and solutions for this compound peak tailing.

References

Technical Support Center: Quenching Autofluorescence in Phylloflavan Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phylloflavan and other flavonoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell imaging, with a focus on mitigating autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound cell imaging?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of the specific fluorescent signals from your probes of interest. In plant cells, common sources of autofluorescence include chlorophyll, lignin, and various phenolic compounds, including flavonoids like this compound itself.[1][2] This background fluorescence can obscure the true signal from your labeled this compound or target protein, leading to poor image quality and difficulty in data interpretation.

Q2: What are the primary sources of autofluorescence in plant cells when imaging flavonoids?

A2: The main culprits for autofluorescence in plant tissues are:

  • Chlorophyll: Abundant in photosynthetic tissues, it emits a strong red fluorescence.

  • Lignin: A major component of cell walls, it typically fluoresces in the blue-green region of the spectrum.[1]

  • Other Phenolic Compounds: Various other phenolic compounds, including other flavonoids, can contribute to background fluorescence across a broad range of wavelengths.[1]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent artifacts.

Q3: Can this compound itself be a source of autofluorescence?

A3: Yes, like many flavonoids, flavan-3-ols (the class to which this compound belongs) can exhibit intrinsic fluorescence.[3][4][5] The intensity and spectral properties of this fluorescence can depend on the specific molecular structure and the cellular environment. It is crucial to characterize the autofluorescence of your sample to determine if the signal from this compound can be spectrally separated from the background or if a quenching strategy is necessary.

Q4: What are the general strategies to reduce autofluorescence?

A4: There are three main approaches to combat autofluorescence:

  • Methodological Adjustments: Optimizing your experimental procedures, such as sample preparation and fixation.

  • Chemical Quenching: Using chemical reagents to reduce or eliminate the fluorescence of endogenous molecules.

  • Imaging and Analysis Techniques: Employing specific microscopy and image analysis techniques to separate the signal of interest from the background.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring the signal.

Possible Cause: Strong autofluorescence from endogenous molecules like chlorophyll and lignin.

Solutions:

  • Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can capture the emission spectrum of the autofluorescence from an unstained control sample. This spectral signature can then be computationally subtracted from your experimental images to isolate the specific signal of your fluorescent probe.

  • Use Far-Red or Near-Infrared (NIR) Fluorophores: Autofluorescence is often strongest in the blue, green, and red regions of the spectrum. Shifting to fluorophores that excite and emit in the far-red or NIR range (above 650 nm) can significantly improve the signal-to-noise ratio.

  • Photobleaching: Before applying your fluorescent probes, intentionally expose the sample to intense light from the microscope's excitation source. This can permanently destroy the fluorescent properties of some endogenous fluorophores. However, be cautious as this can also damage the sample.

  • Chemical Quenching: Treat your samples with a chemical quenching agent. See the detailed protocols and comparison table below.

Problem 2: Autofluorescence is still present after chemical quenching.

Possible Cause: The chosen quenching agent is not effective against all sources of autofluorescence in your specific sample, or the protocol was not optimal.

Solutions:

  • Try a Different Quenching Agent: Not all quenching agents work equally well for all types of autofluorescence. If a Sodium Borohydride treatment is ineffective, consider trying Sudan Black B or Copper Sulfate.

  • Combine Quenching Methods: In some cases, a combination of quenching methods can be more effective. For example, a chemical quenching step followed by photobleaching.

  • Optimize Quenching Protocol: The concentration of the quenching agent and the incubation time can significantly impact its effectiveness. Refer to the experimental protocols below and consider optimizing these parameters for your specific sample type.

  • Re-evaluate Fixation: If you are using an aldehyde-based fixative, consider switching to a non-aldehyde fixative like methanol or ethanol, as these tend to induce less autofluorescence.

Problem 3: The fluorescent signal of my probe is also quenched.

Possible Cause: Some chemical quenching agents can also reduce the fluorescence of your specific probes.

Solutions:

  • Apply Quenching Agent Before Staining: Whenever possible, perform the autofluorescence quenching step before incubating your sample with your fluorescent probes.

  • Choose a Quencher Compatible with Your Fluorophore: Research the compatibility of your chosen quenching agent with your specific fluorophore. Some quenchers, like Sudan Black B, have a broad quenching spectrum, while others may be more specific.

  • Reduce Quencher Concentration or Incubation Time: A lower concentration or shorter incubation time may be sufficient to reduce autofluorescence without significantly affecting your probe's signal.

  • Use a Commercial Quenching Kit: Several commercially available kits are designed to quench autofluorescence with minimal impact on the signal from common fluorophores.

Quantitative Data on Autofluorescence Quenching

The following table summarizes the effectiveness of different chemical quenching agents on autofluorescence in decellularized plant scaffolds. While this data is from a specific model system, it provides a useful starting point for comparing the potential efficacy of these methods. The values represent the percentage reduction in autofluorescence intensity compared to untreated controls.

Quenching AgentConcentrationIncubation TimeExcitation/Emission% Autofluorescence Reduction (Mean)Reference
Copper Sulfate (CuSO₄) 0.1 M20 minHoechst (blue)~85%[6][7]
0.1 M20 minFITC (green)~75%[6][7]
0.1 M20 min633 nm (red)~60%[6][7]
Ammonium Chloride (NH₄Cl) 0.2 M20 minHoechst (blue)~40%[6][7]
0.2 M20 minFITC (green)~30%[6][7]
0.2 M20 min633 nm (red)~20%[6][7]
Sodium Borohydride (NaBH₄) 1.0 M20 minHoechst (blue)~50%[6][7]
1.0 M20 minFITC (green)~45%[6][7]
1.0 M20 min633 nm (red)~35%[6][7]

Experimental Protocols

Protocol 1: Sodium Borohydride (NaBH₄) Treatment

This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Freshly prepared solutions are recommended.

Procedure:

  • Prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS or TBS immediately before use. The solution will fizz.

  • After fixation and permeabilization steps, wash the sample twice with PBS or TBS.

  • Incubate the sample in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature. For thicker samples, this step can be repeated up to three times.

  • Wash the sample thoroughly three times with PBS or TBS for 5 minutes each to remove all traces of NaBH₄.

  • Proceed with your standard immunolabeling or staining protocol.

Protocol 2: Sudan Black B (SBB) Staining

SBB is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other lipid-rich structures.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

Procedure:

  • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution.

  • After your final staining step with your fluorescent probe and subsequent washes, incubate the sample in the SBB solution for 5-10 minutes at room temperature.

  • Briefly rinse the sample with 70% ethanol to remove excess SBB.

  • Wash the sample thoroughly with PBS or TBS.

  • Mount the sample in an aqueous mounting medium.

Protocol 3: Copper Sulfate (CuSO₄) Treatment

Copper sulfate is effective in quenching autofluorescence from various sources in plant tissues.

Materials:

  • Copper (II) Sulfate (CuSO₄)

  • Ammonium Acetate Buffer (50 mM, pH 5.0)

Procedure:

  • Prepare a 10 mM solution of CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).

  • After fixation and permeabilization, incubate the sample in the CuSO₄ solution for 10-60 minutes at room temperature.

  • Wash the sample extensively with PBS or TBS to remove all residual copper sulfate.

  • Proceed with your staining protocol.

Visualizing a Relevant Biological Pathway

To provide context for this compound research, the following diagram illustrates the proanthocyanidin biosynthesis pathway, a key metabolic route for the production of flavan-3-ols. Understanding this pathway can help in designing experiments to study the localization and function of these compounds.

Proanthocyanidin_Biosynthesis Naringenin Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Dihydrokaempferol->Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Catechin Catechin (flavan-3-ol) Leucocyanidin->Catechin LAR Epicatechin Epicatechin (flavan-3-ol) Cyanidin->Epicatechin ANR Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Epicatechin->Proanthocyanidins CHI CHI F3H F3H F3_prime_H F3'H DFR DFR ANS ANS (LDOX) LAR LAR ANR ANR

Caption: Proanthocyanidin biosynthesis pathway.

Experimental Workflow Diagram

This diagram outlines a general workflow for cell imaging experiments focused on this compound, incorporating steps to address autofluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_quenching Autofluorescence Quenching (Optional) cluster_staining Staining cluster_imaging Imaging & Analysis SampleCollection Sample Collection Fixation Fixation (e.g., non-aldehyde) SampleCollection->Fixation Permeabilization Permeabilization Fixation->Permeabilization Quenching Chemical Quenching (e.g., NaBH4, SBB, CuSO4) Permeabilization->Quenching Blocking Blocking Permeabilization->Blocking No Quenching Quenching->Blocking PrimaryAb Primary Antibody Incubation (if applicable) Blocking->PrimaryAb DPBA DPBA Staining (for flavonoids) Blocking->DPBA Direct Staining SecondaryAb Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting DPBA->Mounting Microscopy Fluorescence Microscopy (Confocal, Spectral) Mounting->Microscopy ImageAnalysis Image Analysis (e.g., Linear Unmixing) Microscopy->ImageAnalysis

Caption: General experimental workflow for this compound imaging.

References

Phylloflavan Stability in DMSO: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of phylloflavan in Dimethyl Sulfoxide (DMSO) solutions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO solution?

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can impact the stability of chemical compounds dissolved in DMSO:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] The presence of water can be a more significant factor in compound degradation than oxygen.[2][3] A study on a diverse set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to two years at 4°C.[6]

  • Temperature: Higher temperatures accelerate chemical degradation.[2] While many compounds are stable for weeks at elevated temperatures like 40°C, long-term storage should be at lower temperatures.[2][3] Room temperature storage can lead to significant compound loss over a year.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can potentially lead to compound degradation or precipitation. However, studies have shown no significant compound loss after as many as 11 freeze-thaw cycles for many compounds.[2][3]

  • Light Exposure: Like many organic molecules, flavonoids can be sensitive to light. Storing solutions in amber vials or in the dark is a standard precautionary measure.

  • pH: The pH of the solution can influence the stability of flavonoids. Acidic conditions, for instance, have been shown to enhance the stability of some flavonoids during extraction.[1]

  • Structural Features of this compound: The stability of a flavonoid is dependent on its chemical structure. For example, a higher number of hydroxyl groups can increase susceptibility to degradation, whereas sugar and methoxyl groups may offer protection.[1]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

To maximize the shelf-life of your this compound-DMSO stock solution, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to store solutions at -20°C or -80°C. If the solution is to be used frequently, storage at 4°C is a viable option for shorter periods.[4]

  • Container: Use high-quality, inert containers such as glass or polypropylene vials.[2][3] Amber vials are recommended to protect the solution from light.

  • Atmosphere: To minimize oxidation and moisture absorption, it is good practice to aliquot the stock solution into smaller, single-use vials. This reduces the number of freeze-thaw cycles and the exposure of the bulk solution to air.[4] For highly sensitive compounds, flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing can be beneficial.

  • Concentration: Storing solutions at lower concentrations (e.g., 1mM) may help prevent precipitation that can occur with more concentrated stocks (e.g., 10mM) upon freezing.[4]

Q4: How does the purity of DMSO affect this compound stability?

The purity of the DMSO used as a solvent is critical. Lower-grade DMSO may contain impurities that could react with this compound, leading to its degradation. It is highly recommended to use high-purity, anhydrous, or sterile-filtered DMSO for preparing stock solutions.

Troubleshooting Guide

Issue 1: I observe precipitation in my this compound-DMSO solution after storing it in the freezer.

  • Possible Cause: The solubility of your this compound may be limited in DMSO, especially at lower temperatures. Freezing can sometimes cause compounds to crystallize out of solution.[4]

  • Solution:

    • Gently warm the vial to room temperature or slightly above (e.g., 37°C) to see if the precipitate redissolves.

    • Vortex or sonicate the solution to aid in re-dissolving the compound.

    • Before use, visually inspect the solution to ensure all precipitate has dissolved to avoid inaccurate concentration measurements.

    • Consider preparing a less concentrated stock solution to improve solubility upon freezing and thawing.[4]

Issue 2: My experimental results are inconsistent, and I suspect this compound degradation.

  • Possible Cause: Inconsistent results can be a sign of compound instability. The this compound may be degrading over time in your stock solution or under your experimental conditions.

  • Solution:

    • Prepare Fresh Solutions: The most reliable approach is to prepare a fresh stock solution of this compound in DMSO from a solid sample just before your experiment.[4]

    • Assess Purity: Analyze your DMSO stock solution using an analytical technique like HPLC-UV to check for the appearance of new peaks, which could indicate degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Review Storage and Handling: Ensure that your storage and handling procedures follow the best practices outlined in the FAQ section. Minimize the exposure of the stock solution to light, air, and repeated freeze-thaw cycles.

Issue 3: How can I definitively confirm if my this compound is degrading in DMSO?

  • Possible Cause: Degradation can be confirmed by observing a decrease in the concentration of the parent compound over time and the emergence of new chemical entities.

  • Solution:

    • Conduct a Stability Study: Perform a time-course stability study. Aliquot your this compound-DMSO solution and store it under your typical storage conditions.

    • Analytical Monitoring: At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot using a stability-indicating method like HPLC-UV or LC-MS.[8]

    • Data Analysis: Quantify the peak area of this compound at each time point. A significant decrease in the peak area over time is indicative of degradation. The appearance and increase of other peaks suggest the formation of degradation products. LC-MS can be particularly useful for identifying the mass of these potential degradation products.[8][9]

Data Summary

Table 1: Factors Influencing Compound Stability in DMSO

FactorObservationPotential Impact on this compound StabilityRecommendations
Water More significant in causing compound loss than oxygen.[2][3]May promote hydrolysis or other degradation pathways.Use anhydrous DMSO and minimize exposure to atmospheric moisture.
Temperature Stability decreases with increasing temperature.[7]Higher temperatures can accelerate degradation reactions.Store stock solutions at -20°C or -80°C for long-term storage.
Freeze-Thaw Cycles No significant compound loss observed after 11 cycles for many compounds.[2][3]Potential for precipitation or minor degradation with repeated cycles.Aliquot stock solutions into single-use volumes.
Oxygen Less impactful than water for many compounds.[2][3]May cause oxidative degradation of sensitive functional groups.For highly sensitive compounds, consider storage under an inert atmosphere.
Light Not explicitly tested in the cited studies for general compounds, but a known factor for flavonoids.Can induce photochemical degradation.Store solutions in amber vials or in the dark.

Table 2: Summary of Recommended Storage Conditions for Stock Solutions in DMSO

Storage ConditionRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes potential reactions with impurities and water.
Temperature -20°C or -80°C (long-term); 4°C (short-term)[4]Reduces the rate of chemical degradation.
Container Amber glass or polypropylene vials[2][3]Inert material that protects from light.
Aliquoting Store in single-use volumesMinimizes freeze-thaw cycles and contamination risk.[4]
Concentration Prepare at the lowest practical concentrationCan improve solubility and reduce precipitation upon freezing.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Stability Assessment

This protocol describes a general method to monitor the stability of this compound in a DMSO solution.

  • Preparation of Standards and Samples:

    • Prepare a fresh 10 mM stock solution of this compound in high-purity DMSO. This will serve as your time-zero (T=0) reference standard.

    • Dilute this stock solution with the mobile phase to create a working standard concentration (e.g., 100 µM).

    • Take an aliquot from your stored this compound-DMSO solution and dilute it to the same working concentration.

  • HPLC-UV System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at a wavelength appropriate for this compound (e.g., 280 nm or a wavelength determined by a UV scan).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the T=0 reference standard and the aged sample.

    • Compare the chromatograms. Look for a decrease in the peak area of the this compound peak in the aged sample compared to the T=0 standard.

    • Note the appearance of any new peaks in the aged sample, which could be degradation products.

  • Quantification of Stability:

    • Calculate the remaining percentage of this compound using the formula: % Remaining = (Peak Area of Aged Sample / Peak Area of T=0 Sample) * 100

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

This protocol is designed to identify potential degradation products of this compound.

  • Sample Preparation:

    • Prepare and dilute your T=0 and aged samples as described in the HPLC-UV protocol.

  • LC-MS System and Conditions (Example):

    • LC System: Use the same or similar LC conditions as the HPLC-UV method to achieve chromatographic separation.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for flavonoids.

    • Ionization Mode: Operate in both positive and negative ion modes to maximize the chances of detecting the parent compound and its degradation products.

    • Mass Range: Scan a mass range that includes the expected mass of this compound and potential degradation products (e.g., 100-1000 m/z).

    • MS/MS Analysis: If unknown peaks are detected, perform tandem mass spectrometry (MS/MS) on those peaks to obtain fragmentation patterns, which can help in structural elucidation.

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of this compound in both the T=0 and aged samples.

    • Search for new m/z values in the aged sample that are not present in the T=0 sample.

    • Based on the mass differences between this compound and the new peaks, propose potential chemical modifications (e.g., oxidation, hydrolysis).

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Aging cluster_analysis Analysis cluster_evaluation Evaluation prep_solid This compound (Solid) prep_stock Prepare Stock Solution (T=0) prep_solid->prep_stock prep_dmso High-Purity DMSO prep_dmso->prep_stock storage_conditions Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, RT) prep_stock->storage_conditions time_points Collect Samples at Time Points (e.g., 1, 4, 12 weeks) storage_conditions->time_points analysis_hplc Analyze via HPLC-UV time_points->analysis_hplc analysis_lcms Analyze via LC-MS time_points->analysis_lcms eval_quantify Quantify Remaining This compound analysis_hplc->eval_quantify eval_identify Identify Degradation Products analysis_lcms->eval_identify eval_conclusion Determine Stability & Shelf-Life eval_quantify->eval_conclusion eval_identify->eval_conclusion

Caption: Workflow for assessing this compound stability in DMSO.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is there visible precipitate in the DMSO stock? start->check_solution action_warm Warm, vortex/sonicate solution. Ensure complete dissolution before use. check_solution->action_warm Yes check_age Is the stock solution old or repeatedly freeze-thawed? check_solution->check_age No action_new_stock Consider making a new, less concentrated stock. action_warm->action_new_stock action_new_stock->check_age action_fresh Prepare a fresh stock solution from solid this compound. check_age->action_fresh Yes check_stability Perform HPLC/LC-MS analysis on the stock solution. check_age->check_stability No action_aliquot Future Prevention: Aliquot new stock solutions. action_fresh->action_aliquot degradation_found Degradation confirmed? (new peaks, less parent) check_stability->degradation_found action_reassess Re-evaluate storage conditions. Use fresh solutions for all critical experiments. degradation_found->action_reassess Yes end_node Other experimental variables may be the cause. degradation_found->end_node No

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Phylloflavan Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for dissolving Phylloflavan for use in in vitro assays. Find answers to frequently asked questions, troubleshoot common issues like precipitation, and follow detailed protocols for stock solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a type of catechin, a class of flavonoids (flavan-3-ols) found in plants like Phyllocladus trichomanoides.[][2][3] Like many polyphenolic compounds, this compound has a complex structure with multiple hydroxyl groups, which can lead to poor solubility in aqueous solutions such as cell culture media.[4] Achieving a stable, dissolved state is critical for accurate and reproducible results in in vitro assays.

Q2: What is the best solvent to dissolve this compound?

Q3: What is the maximum recommended concentration of DMSO in my in vitro assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 1%.[8][9] Ideally, it should be kept at or below 0.1% to 0.5%.[8][10] High concentrations of DMSO (generally >1-2%) can be toxic to cells, affect cell viability, and interfere with experimental outcomes.[9][11][12] It is crucial to run a vehicle control (media with the same final concentration of DMSO, without this compound) to assess its effect on your specific cell line and assay.

Q4: Can I use heat or change the pH to improve solubility?

Gentle heating can aid in dissolving this compound in a solvent. However, prolonged exposure to high temperatures should be avoided as it can degrade the compound. Adjusting the pH can also influence the solubility of flavonoids; for instance, an acidic pH may improve the stability and yield of some flavonoid extractions.[13] However, for cell-based assays, the pH of the final culture medium must be maintained within the physiological range required by the cells.

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Issue 1: this compound precipitates immediately upon addition to aqueous culture medium.
Potential Cause Recommended Solution
Low Aqueous Solubility The compound is "crashing out" of the solution when the solvent concentration drops dramatically in the aqueous medium. Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions of your stock in the culture medium to reach the final desired concentration, ensuring rapid mixing to aid dispersion.
Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is insufficient to keep the compound dissolved at the target concentration. Increase the final DMSO concentration slightly, but do not exceed the cytotoxic limit for your cell line (typically <1%).[8][11]
Temperature Shock Adding a room temperature stock solution to a cold medium can sometimes cause precipitation. Pre-warm your culture medium to 37°C before adding the this compound stock solution. Mix gently but thoroughly immediately after addition.
Issue 2: The prepared this compound solution appears cloudy or forms a precipitate over time.
Potential Cause Recommended Solution
Salt Precipitation Components in the culture medium, like salts or proteins, may be interacting with the compound or precipitating over time.[14] Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing the compound diluted in a culture medium for extended periods.
Evaporation If culture plates are not properly sealed or the incubator humidity is low, evaporation can increase the concentration of all components, leading to precipitation.[14] Ensure proper incubator humidification and seal culture plates with parafilm for long-term experiments.
Compound Instability The compound may be degrading or aggregating over time in the aqueous environment. Filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cells. This can remove small aggregates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound that can be easily diluted in cell culture medium for in vitro assays.

Materials:

  • This compound (Solid Powder, MW: 498.48 g/mol )[]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 498.48 g/mol x 1000 mg/g = 4.98 mg

  • Weighing: Carefully weigh out 4.98 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Objective: To identify the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO, cell culture grade

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in a complete culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Visualizations

Workflow for Solubility Testing

The following diagram outlines a logical workflow for troubleshooting the solubility of this compound for in vitro assays.

G cluster_0 Preparation & Initial Test cluster_1 Troubleshooting cluster_2 Final Steps start Start: Weigh this compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock to Final Conc. in Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe precip Precipitate Forms observe->precip Yes no_precip Solution is Clear observe->no_precip No check_dmso Is Final DMSO Conc. < 0.1%? precip->check_dmso filter_sterilize Filter-Sterilize (0.22 µm) Before Use no_precip->filter_sterilize increase_dmso Increase Final DMSO Conc. (Stay below toxic limit) check_dmso->increase_dmso Yes use_cosolvent Consider Co-solvent (e.g., Ethanol) or Formulation (e.g., Cyclodextrin) check_dmso->use_cosolvent No sonicate Use Gentle Sonication During Dilution increase_dmso->sonicate sonicate->filter_sterilize proceed Proceed with In Vitro Assay filter_sterilize->proceed

Caption: A decision-tree workflow for preparing and troubleshooting this compound solutions.

Hypothetical Signaling Pathway

Flavonoids are known to modulate various cellular signaling pathways. The diagram below illustrates a simplified, hypothetical pathway where this compound might exert an antioxidant effect by activating the Nrf2 signaling cascade.

G cluster_nucleus Inside Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 ROS Cellular Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Minimizing Degradation of Flavan-3-ols (Phylloflavan) During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The term "Phylloflavan" is not commonly found in scientific literature. This guide assumes "this compound" refers to a member of the flavan-3-ol class of flavonoids, such as catechin or epicatechin, due to their structural similarities and widespread research interest. The principles and protocols outlined here are based on established knowledge of flavan-3-ol stability and are intended to guide researchers in minimizing degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound (flavan-3-ols) during storage?

A1: The main factors contributing to the degradation of flavan-3-ols include:

  • Temperature: Higher temperatures significantly accelerate degradation rates.[1][2][3][4][5]

  • pH: Flavan-3-ols are most stable in acidic conditions (around pH 4) and degrade rapidly in neutral to alkaline solutions (pH > 7).[3][6][7][8]

  • Light: Exposure to light, particularly UV and blue light, can induce photolytic degradation.[9][10][11]

  • Oxygen: The presence of oxygen leads to oxidative degradation, which is a major pathway for flavan-3-ol loss.[5][12][13][14]

Q2: What are the ideal storage conditions for solid this compound powder?

A2: For long-term stability, solid this compound powder should be stored at low temperatures (-20°C or below), protected from light in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1][2]

Q3: How should I prepare and store this compound solutions for my experiments?

A3: Prepare solutions fresh whenever possible. If storage is necessary, use an acidic buffer (pH ~4) and store at low temperatures (2-8°C) for short periods.[3][6] For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light.

Q4: I've noticed a color change in my this compound solution. What does this indicate?

A4: A color change, often to a yellow or brown hue, typically indicates degradation and oxidation of the flavan-3-ol.[9] It is recommended to discard the solution and prepare a fresh one.

Q5: Can I use ascorbic acid or other antioxidants to improve the stability of my this compound solutions?

A5: Yes, the addition of antioxidants like ascorbic acid can help to slow down the oxidative degradation of flavan-3-ols in solution. However, it's crucial to ensure that the added antioxidant does not interfere with your experimental assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity of this compound in my cell culture experiment. Degradation in culture medium (typically pH ~7.4). Flavan-3-ols are unstable at neutral pH.[8]Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and add it to the culture medium immediately before the experiment to minimize the time the compound spends at neutral pH.
Inconsistent results between experimental replicates. Degradation of this compound stock solution over time.Prepare fresh stock solutions for each experiment or use aliquots from a single, properly stored batch. Quantify the concentration of your stock solution using HPLC before each experiment.
Precipitation observed in my aqueous this compound solution. Low solubility in water, especially at higher concentrations. Potential complex formation with other molecules (e.g., caffeine).[6]Use a co-solvent like ethanol or DMSO for the stock solution. Ensure the final concentration in your aqueous working solution does not exceed its solubility limit.
Broad or tailing peaks during HPLC analysis. Degradation of the analyte on the column. Interaction with the stationary phase.Adjust the mobile phase pH to be acidic (e.g., add 0.1% formic acid).[15] Use a well-maintained C18 column.[16]

Quantitative Data on this compound (Catechin) Degradation

The following tables summarize the degradation kinetics of catechins under various conditions, which can be used as a proxy for this compound stability. The degradation generally follows first-order kinetics.[1][5]

Table 1: Effect of pH on the Degradation of Total Catechins at 100°C

pH% Degradation after 24 hours
315%
424%
541%
657%
796%
(Data adapted from a study on the stability of tea polyphenols in solution.[7])

Table 2: Half-life (t₁/₂) of Catechin and Epicatechin at Different Temperatures

CompoundTemperatureHalf-life (minutes)
Catechin80°C~180
100°C~60
Epicatechin80°C~240
100°C~90
(Data interpreted from a study on the thermal stability of catechin and epicatechin.[5])

Experimental Protocols

Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound (or catechin/epicatechin standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Buffers of desired pH

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[17]

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 50% methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).[18]

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Dispense aliquots of these solutions into amber HPLC vials (for light protection) and clear vials (to test light degradation).

  • Storage Conditions:

    • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • For light stability testing, expose the clear vials to a controlled light source while keeping the amber vials as dark controls.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for flavan-3-ol analysis consists of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[15]

    • Gradient Program: A suitable gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[16][17]

    • Injection Volume: 10-20 µL.

  • Data Collection and Analysis:

    • Inject a sample from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Record the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. The degradation is often modeled using first-order kinetics.[1][6]

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in 50% Methanol) prep_samples Dilute Stock in Buffers (pH 4, 7, 9) prep_stock->prep_samples aliquot Aliquot into Amber and Clear Vials prep_samples->aliquot temp Temperature Incubation (4°C, 25°C, 40°C) aliquot->temp light Light Exposure (Controlled Light vs. Dark) aliquot->light hplc HPLC Analysis (C18, UV 280nm) temp->hplc light->hplc data Data Collection (Peak Area vs. Time) hplc->data kinetics Kinetic Analysis (Degradation Rate) data->kinetics G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis (Promoted) Akt->Apoptosis Inhibits NFkB->Proliferation This compound This compound (e.g., EGCG) This compound->EGFR Inhibits This compound->Akt Inhibits

References

troubleshooting low signal-to-noise in Phylloflavan NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal-to-noise (S/N) in Phylloflavan NMR spectra.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your NMR spectra.

Q1: My baseline is very noisy and the peaks are barely visible. What is the first thing I should check?

A1: The first and most common cause of a low signal-to-noise ratio is the sample itself.[1] Before adjusting spectrometer parameters, carefully inspect your sample preparation. Key areas to review are:

  • Concentration: The amount of your this compound sample might be too low. For a standard 5 mm NMR tube, a concentration of 5-25 mg of a typical organic compound is recommended for a proton (¹H) NMR spectrum.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable.[3] Halving the sample concentration will require four times the acquisition time to achieve the same S/N ratio.[2]

  • Solubility: Ensure your compound is fully dissolved in the deuterated solvent.[3] The presence of suspended particles will distort the magnetic field homogeneity, leading to broad lines and a weaker signal.[2][4] If you see any solid material or cloudiness, filter the sample into a clean NMR tube using a pipette with a small plug of glass wool or cotton.[2][3]

  • Solvent Volume: The volume of the solution in the NMR tube should be between 0.5 - 0.6 mL, which corresponds to a height of about 40 mm in a standard 5 mm tube.[3] Too little solvent can make shimming very difficult as the liquid/air interface may be within the detection coil.[4]

Q2: I've confirmed my sample concentration and preparation are correct, but the S/N is still poor. What acquisition parameters should I adjust?

A2: Optimizing acquisition parameters is the next critical step. The signal-to-noise ratio is proportional to the square root of the number of scans (NS).[4][5] Therefore, to double the S/N, you must quadruple the number of scans.[6][7]

Here are key parameters to consider:

  • Number of Scans (NS): This is the most direct way to improve S/N.[4] For a dilute sample, increasing the number of scans is necessary. For routine ¹H spectra, 8 or 16 scans are often sufficient, but for very dilute samples, 128, 256, or even more scans might be needed.[8]

  • Pulse Width (P1): For quantitative results and maximum signal in a single scan, a 90° pulse is often used. However, if you are signal averaging (using multiple scans), using a shorter pulse (e.g., 30° or 45°) combined with a shorter relaxation delay can be more time-efficient.[7][9] Using a smaller excitation pulse allows the magnetization to recover to its equilibrium state more quickly.[7]

  • Relaxation Delay (D1): This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse sequence. For quantitative analysis, a delay of at least 5 times the longest T1 relaxation time is recommended.[9] If this delay is too short, signals can become saturated, leading to reduced intensity and inaccurate integrations.[10]

  • Acquisition Time (AQ): This is the duration for which the Free Induction Decay (FID) is recorded.[9] Acquiring for too long can add unnecessary noise after the signal has already decayed, while acquiring for too short a time can truncate the FID, leading to artifacts ("sinc wiggles") and reduced resolution.[5][11][12] A good starting point is an acquisition time of 3-5 seconds for ¹H NMR.[9]

Q3: My peaks look broad and asymmetric, which seems to be affecting my S/N. What could be the cause?

A3: Broad peaks are a common reason for an apparent low signal-to-noise ratio, as the signal intensity is spread out over a wider frequency range. Several factors can cause peak broadening:[13]

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is crucial for sharp lines. If the shims are not well-adjusted, all peaks in the spectrum will be broad.[13] Most modern spectrometers have automated shimming routines that work well for most samples.[14] If this fails, manual shimming may be necessary.

  • Sample Viscosity: Highly concentrated samples can be viscous, which restricts molecular tumbling and leads to broader lines.[4] If you suspect this is an issue, diluting your sample may help.[4]

  • Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can significantly shorten relaxation times and cause severe line broadening. Degassing the sample, for instance, by bubbling an inert gas like nitrogen or argon through the solution (with care) or using the freeze-pump-thaw technique can remove dissolved oxygen.[2]

  • Chemical Exchange or Rotamers: For some molecules like phylloflavans, which can have complex structures, you might be observing different conformations (rotamers) that are slowly interconverting on the NMR timescale.[13] This can lead to broad peaks. Acquiring the spectrum at a higher temperature can sometimes increase the rate of bond rotation and result in sharper signals.[13]

Frequently Asked Questions (FAQs)

Q: How does the choice of deuterated solvent affect the NMR spectrum of a this compound?

A: The choice of solvent is critical. It must, first and foremost, dissolve your compound. For phylloflavans, common choices include deuterochloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated acetone (acetone-d₆), and deuterated dimethyl sulfoxide (DMSO-d₆).[13][15] The solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding (like hydroxyl groups).[15] Sometimes, switching to a different solvent can resolve peak overlap issues.[13] For example, spectra taken in benzene-d₆ often show different patterns compared to those in CDCl₃.[13]

Q: Why is my ¹³C NMR spectrum so much noisier than my ¹H spectrum?

A: This is expected due to two main factors:

  • Natural Abundance: The NMR-active isotope of carbon, ¹³C, has a natural abundance of only about 1.1%.[16] In contrast, the ¹H isotope (proton) has a natural abundance of nearly 100%.

  • Gyromagnetic Ratio: The gyromagnetic ratio for ¹³C is about one-fourth that of ¹H, which makes it inherently less sensitive.

Combined, these factors make ¹³C NMR about 6000 times less sensitive than ¹H NMR.[3] Consequently, ¹³C NMR experiments require significantly more sample, a higher number of scans, or longer acquisition times to achieve an adequate signal-to-noise ratio.[6]

Q: What is probe tuning and can it affect my signal-to-noise ratio?

A: Yes, absolutely. The NMR probe needs to be tuned and matched to the specific nucleus and solvent being used.[4] A poorly tuned probe will not efficiently transmit the radiofrequency pulse to the sample or detect the resulting signal, leading to a significant loss in sensitivity and poor S/N.[14] Modern spectrometers often have automatic tuning and matching (ATM) capabilities, but it's good practice to ensure this has been done correctly before starting your experiment, especially if you are changing nuclei (e.g., from ¹H to ¹³C).[14]

Data Presentation

Table 1: Factors Affecting Signal-to-Noise (S/N) Ratio in NMR
ParameterEffect on S/NRecommended Action for ImprovementNotes
Sample Concentration Directly proportionalIncrease sample amountBe cautious of viscosity and solubility limits which can broaden lines.[4][13]
Number of Scans (NS) Proportional to √NSIncrease number of scansTo double S/N, you must quadruple the number of scans.[4][6]
Magnetic Field Strength Proportional to B₀^(3/2)Use a higher field spectrometerHigher field offers better sensitivity and spectral dispersion.
Probe Type VariesUse a cryoprobe if availableCryogenically cooled probes can increase S/N by a factor of 3-4.
Pulse Angle VariesUse a 30°-45° pulse for signal averagingA 90° pulse gives maximum signal per scan but requires a longer relaxation delay.[9]
Acquisition Time (AQ) IndirectSet AQ to ~3 x T₂*Avoid truncating the FID without acquiring excessive noise.[5][9]

Experimental Protocols

Protocol 1: Sample Preparation for this compound NMR
  • Weighing: Accurately weigh 5-10 mg of your purified this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, CD₃OD, Acetone-d₆, DMSO-d₆).

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[3] Vigorously shake or vortex the mixture to ensure complete dissolution.[3]

  • Filtering: If any solid particles remain or the solution appears cloudy, filter it.[3] Take a Pasteur pipette and tightly pack a small piece of cotton or glass wool into the tip.[2] Use this to transfer the solution from the vial into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[2]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and isopropanol or acetone before placing it in the spectrometer.[3]

Protocol 2: Standard ¹H NMR Acquisition
  • Insert Sample: Place the NMR tube in a spinner turbine, adjust the depth using the sample gauge, and insert it into the spectrometer.[4]

  • Load Standard Experiment: Load a standard proton experiment parameter set (e.g., 'PROTON' on Bruker systems).

  • Lock and Shim: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field.[2] After locking, perform an automatic shimming routine to optimize the magnetic field homogeneity.[14]

  • Tune and Match Probe: Ensure the probe is correctly tuned to the ¹H frequency for your specific sample. Use the automatic tuning and matching function if available.[14]

  • Set Receiver Gain: Use the automatic receiver gain adjustment (rga on Bruker systems) to set the appropriate signal amplification without causing an ADC overflow.[14]

  • Set Acquisition Parameters:

    • Number of Scans (NS): Start with 8 or 16.

    • Relaxation Delay (D1): A default of 1-2 seconds is often sufficient for qualitative spectra.

    • Spectral Width (SW): For ¹H, a spectral width of 12-16 ppm is typical.[17]

    • Acquisition Time (AQ): Set to 3-4 seconds.

  • Acquire Spectrum: Start the acquisition.

  • Process Data: After acquisition is complete, the FID will be automatically Fourier transformed, phase-corrected, and baseline-corrected. Manually inspect and adjust the phasing and baseline if necessary for a high-quality spectrum.

Mandatory Visualization

Troubleshooting Workflow for Low S/N

Troubleshooting_Low_SNR start Low Signal-to-Noise (S/N) Observed check_sample Step 1: Check Sample Preparation start->check_sample concentration Is concentration adequate? (5-25mg for ¹H) check_sample->concentration Start Here check_acq Step 2: Check Acquisition Parameters scans Are there enough scans (NS)? check_acq->scans Start Here solubility Is sample fully dissolved? (No particles/cloudiness) concentration->solubility Yes increase_conc Solution: Increase sample concentration concentration->increase_conc No volume Is solvent volume correct? (~0.6 mL) solubility->volume Yes filter_sample Solution: Filter sample into a clean tube solubility->filter_sample No volume->check_acq Yes adjust_volume Solution: Adjust solvent volume to ~40mm height volume->adjust_volume No increase_conc->check_sample filter_sample->check_sample adjust_volume->check_sample shimming Is shimming adequate? (Check peak shape) scans->shimming Yes increase_scans Solution: Increase NS (S/N ∝ √NS) scans->increase_scans No tuning Is the probe tuned and matched? shimming->tuning Yes reshim Solution: Re-run automatic shimming routine shimming->reshim No retune Solution: Run automatic tuning and matching tuning->retune No end_node High Quality Spectrum tuning->end_node Yes increase_scans->check_acq reshim->check_acq retune->check_acq

A flowchart illustrating the logical workflow for troubleshooting low signal-to-noise in NMR spectra.

References

Technical Support Center: Preventing Phylloflavan Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Phylloflavan in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a type of catechin, a class of flavonoids, found in Phyllocladus trichomanoides.[] Like many polyphenolic compounds, this compound has poor water solubility, which can lead to precipitation when introduced into the complex aqueous environment of cell culture media. Several factors in the media can contribute to this issue, including pH, temperature, and interactions with proteins and salts.

Q2: At what point during my experiment might I observe this compound precipitation?

Precipitation can occur at several stages:

  • Upon initial dilution: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is added to the aqueous cell culture medium.

  • During incubation: Changes in temperature and pH, or interactions with media components over time, can cause the compound to fall out of solution.

  • After freeze-thaw cycles: Repeated freezing and thawing of media containing this compound can promote precipitation.

Q3: Can the type of cell culture medium affect this compound solubility?

Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Key components to consider include:

  • pH and buffering systems: The pH of the medium can affect the ionization state of this compound's hydroxyl groups, influencing its solubility.[2][3][4] Most cell culture media are buffered to a physiological pH of 7.2-7.4.[5]

  • Serum content: Serum proteins, such as albumin, can bind to flavonoids, which can either increase their solubility or, in some cases, lead to the formation of insoluble complexes.[6][7][8][9]

  • Inorganic salts and metal ions: High concentrations of salts can decrease the solubility of organic compounds (salting out).[10] Metal ions present in the medium can also chelate with flavonoids, potentially leading to precipitation.[11]

Q4: What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used for flavonoids. It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

It is highly recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your this compound stock solution in your cell culture medium and observing the concentration at which precipitation occurs. This can be assessed visually or by measuring the absorbance of the solution after centrifugation. A detailed protocol for a solubility assay is provided below.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

G start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution. Filter-sterilize (0.22 µm). check_stock->prepare_fresh No check_dilution 2. Review Dilution Method How is the stock added to the media? check_stock->check_dilution Yes prepare_fresh->check_stock dilution_method Improve Dilution: - Warm media to 37°C. - Vortex/mix while adding stock. - Add stock dropwise. check_dilution->dilution_method Suboptimal check_concentration 3. Assess Final Concentration Is the concentration too high? check_dilution->check_concentration dilution_method->check_concentration solubility_assay Perform Solubility Assay (See Experimental Protocol). Determine max soluble concentration. check_concentration->solubility_assay Yes check_media 4. Evaluate Media Components - Serum concentration? - pH stability? check_concentration->check_media No lower_concentration Use a lower, soluble concentration. solubility_assay->lower_concentration end End: Precipitation Resolved lower_concentration->end adjust_serum Adjust Serum: - Test lower serum %. - Use serum-free media with solubilizing agents. check_media->adjust_serum Serum issues check_ph Monitor and adjust media pH. check_media->check_ph pH issues solubilizing_agents 5. Consider Solubilizing Agents (Advanced) - Cyclodextrins - Pluronic F-68 check_media->solubilizing_agents No obvious issues adjust_serum->end check_ph->end test_agents Test non-toxic concentrations of solubilizing agents. solubilizing_agents->test_agents Yes solubilizing_agents->end No test_agents->end

Issue Potential Cause Troubleshooting Steps
Precipitation upon adding stock to media - Poor mixing: The concentrated stock is not dispersing quickly enough. - Temperature shock: Cold media can reduce solubility. - High final concentration: Exceeding the solubility limit of this compound.1. Optimize Dilution Technique:     a. Warm the cell culture medium to 37°C before adding the this compound stock.     b. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. 2. Determine Maximum Solubility:     a. Perform a solubility assay (see protocol below) to find the highest concentration of this compound that remains in solution in your specific medium.     b. Stay below this concentration for your experiments.
Precipitation during incubation - Instability over time: this compound may degrade or aggregate at 37°C. - Interaction with media components: Binding to serum proteins or chelation with metal ions.[7] - pH shift: Cellular metabolism can alter the pH of the medium.[5]1. Reduce Serum Concentration:     a. If using serum-containing media, try reducing the serum percentage.     b. Consider transitioning to a serum-free medium, which may require the addition of other supplements to maintain cell health. 2. Monitor pH:     a. Ensure the medium's buffering capacity is adequate for your cell line and seeding density. Phenol red in the medium can serve as a visual indicator of pH changes.[5] 3. Prepare Fresh Media:     a. Prepare fresh this compound-containing media for each experiment, rather than storing it.
Precipitation after freeze-thaw cycles - Reduced solubility at low temperatures: Many compounds are less soluble at lower temperatures. - Protein denaturation: Freezing and thawing can denature serum proteins, which may then aggregate with this compound.1. Avoid Freeze-Thaw Cycles:     a. Prepare single-use aliquots of your this compound stock solution.     b. Prepare fresh media containing this compound for each experiment. Do not freeze media after the compound has been added.
General low solubility - Inherent properties of this compound: Poor aqueous solubility is a characteristic of many flavonoids.1. Use of Solubilizing Agents (Advanced):     a. For challenging cases, consider the use of non-toxic solubilizing agents such as cyclodextrins or Pluronic F-68.[12]     b. It is critical to first perform toxicity assays to determine the appropriate concentration of the solubilizing agent for your specific cell line.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the empirical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • Your specific cell culture medium (with all supplements, e.g., serum, antibiotics)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. This is your Stock A .

  • Prepare a Working Stock Solution:

    • Dilute Stock A in your cell culture medium to create a top working concentration that is higher than your expected experimental concentrations (e.g., 1 mM). This is your Working Stock B . Visually inspect for any immediate precipitation. If precipitation occurs, you will need to lower the concentration of Working Stock B .

  • Create Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes.

    • In the first tube, add 1 mL of Working Stock B .

    • In the subsequent tubes, add 0.5 mL of your cell culture medium.

    • Perform a 2-fold serial dilution by transferring 0.5 mL from the first tube to the second, mixing well, then transferring 0.5 mL from the second to the third, and so on.

  • Equilibration and Observation:

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment duration (e.g., 24, 48, or 72 hours).

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Quantification (Optional but Recommended):

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength appropriate for this compound.

    • The highest concentration that shows no visible precipitate and has a linearly decreasing absorbance value is considered the maximum soluble concentration.

G start Start prep_stock_A 1. Prepare 100 mM Stock A (this compound in DMSO) start->prep_stock_A prep_stock_B 2. Prepare 1 mM Working Stock B (Stock A in Media) prep_stock_A->prep_stock_B serial_dilution 3. Create 2-fold Serial Dilutions in Media prep_stock_B->serial_dilution incubation 4. Incubate at 37°C, 5% CO2 (24-72 hours) serial_dilution->incubation visual_inspection 5. Visual Inspection for Precipitation incubation->visual_inspection centrifugation 6. Centrifuge at 10,000 x g visual_inspection->centrifugation measure_absorbance 7. Measure Absorbance of Supernatant centrifugation->measure_absorbance determine_max_conc 8. Determine Max Soluble Concentration measure_absorbance->determine_max_conc end End determine_max_conc->end

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Catechins

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Catechins, a subclass of flavan-3-ols, are polyphenolic compounds abundantly found in tea, cocoa, and various fruits. They are renowned for their potent antioxidant properties, which contribute to their potential health benefits, including the prevention of diseases associated with oxidative stress. This guide provides a comparative analysis of the antioxidant activity of several common catechins, supported by experimental data from established antioxidant assays.

It is important to note that the term "Phylloflavan" is not a standard classification in the peer-reviewed scientific literature concerning antioxidant research. Therefore, this guide will focus on the well-characterized and extensively studied catechins: (+)-catechin (C), (-)-epicatechin (EC), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epigallocatechin gallate (EGCG). The antioxidant mechanisms of these compounds are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] The structural features of catechins, such as the number and arrangement of hydroxyl groups and the presence of a galloyl moiety, significantly influence their antioxidant capacity.[1]

Comparative Antioxidant Activity of Catechins

The antioxidant activity of catechins is commonly evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used methods.[2][3] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparison of IC50 Values of Catechins in DPPH and ABTS Assays

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(+)-Catechin>100~15
(-)-Epicatechin~50~10
(-)-Epigallocatechin (EGC)~30~5
(-)-Epicatechin Gallate (ECG)~15~4
(-)-Epigallocatechin Gallate (EGCG)~10~3
Trolox (Standard)~45~7.5

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented here are a synthesis of typical values reported in the literature.

The data consistently show that the presence of a galloyl group at the 3-position of the C-ring and a trihydroxyl group on the B-ring significantly enhances the antioxidant activity of catechins.[4] Consequently, EGCG, which possesses both of these structural features, exhibits the highest antioxidant capacity among the common catechins.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the generalized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method to assess the antioxidant capacity of various compounds.[5] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6]

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.[7]

  • Various concentrations of the test compound (catechins) and a standard antioxidant (e.g., Trolox) are prepared.

  • A specific volume of the test compound or standard is mixed with the DPPH solution.[8]

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9]

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[10]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[11]

Protocol:

  • The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[3]

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.[12]

  • Various concentrations of the test compound and a standard are prepared.

  • A small volume of the test compound or standard is added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[8]

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[11]

Antioxidant Mechanism of Catechins

The primary antioxidant mechanism of catechins involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby stabilizing the radicals and preventing them from causing cellular damage.[13] This process is known as hydrogen atom transfer (HAT).[13] Catechins can also participate in single electron transfer (SET) mechanisms.[13] The resulting catechin radical is relatively stable due to the resonance delocalization of the unpaired electron across the aromatic rings.[14]

The structural features that contribute to the high antioxidant activity of catechins include:

  • The o-dihydroxy structure (catechol group) on the B-ring.[15]

  • The galloyl moiety at the 3-position of the C-ring.[1]

  • The presence of a double bond between C2 and C3 in conjunction with a 4-keto group (not present in catechins but in other flavonoids).[16]

Visualizing the Antioxidant Assay Workflow

G General Workflow for In Vitro Antioxidant Assays A Prepare Radical Solution (e.g., DPPH or ABTS•+) C Mix Radical Solution with Test Compounds A->C B Prepare Test Compounds (Catechins, Standards) B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A simplified workflow of in vitro antioxidant capacity assays like DPPH and ABTS.

References

A Comparative Analysis of Phylloflavan and Bobcat339 as TET Inhibitors for Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development and Epigenetic Studies

The ten-eleven translocation (TET) family of enzymes, which includes TET1, TET2, and TET3, are central figures in epigenetic regulation.[1][2][3] These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[1][2][3][4] This process is fundamental for gene expression regulation, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][2][5][6][7] Consequently, the development of potent and selective TET inhibitors is of significant interest for both therapeutic applications and as research tools to dissect epigenetic pathways.[8] This guide provides a comparative overview of two such inhibitors: Phylloflavan (also known as C35) and Bobcat339.

Overview of this compound and Bobcat339

This compound (C35) is recognized as a first-in-class, potent, and cell-permeable pan-TET inhibitor.[9] It specifically targets the catalytic domain of TET enzymes, leading to a reduction in the genomic levels of 5hmC.[9] Its broad activity across all TET family members makes it a valuable tool for studying the overall effects of TET inhibition.[9]

Bobcat339 is a cytosine-based inhibitor of TET enzymes, demonstrating selectivity for TET1 and TET2 over other methyltransferases like DNMT3a.[10][11][12] Initially reported as a promising selective inhibitor, subsequent studies have indicated that its inhibitory activity may be influenced by the presence of contaminating Cu(II) ions.[10][11][13]

Comparative Performance: Potency and Selectivity

The efficacy of an inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for the target enzyme over other related proteins.

InhibitorTarget(s)IC50 (TET1)IC50 (TET2)IC50 (TET3)Notes
This compound (C35) Pan-TET3.48 µM[9]1.2 µM[9]2.31 µM[9]Broad-spectrum TET inhibitor.
Bobcat339 TET1, TET233 µM[10][11][12]73 µM[10][11][12]Not reportedActivity may be dependent on Cu(II).[10][11][13]

This compound (C35) exhibits greater potency across all three TET enzymes compared to Bobcat339, with IC50 values in the low micromolar range.[9] In contrast, Bobcat339 has higher IC50 values for TET1 and TET2, indicating lower potency.[10][11][12] It is also important to note that the inhibitory activity of Bobcat339 has been shown to be significantly enhanced by the presence of copper (II) ions, suggesting that the compound alone may have minimal inhibitory effect.[13]

Mechanism of Action

Both this compound and Bobcat339 are direct inhibitors of TET enzymes.[14]

This compound (C35) acts by targeting the catalytic domain of the TET enzymes.[9] This direct binding prevents the enzyme from carrying out its oxidative function on 5-methylcytosine.

Bobcat339 is a cytosine-based inhibitor designed to compete with the natural substrate.[10][12] It is reported to bind to the active site of TET1 and TET2, thereby blocking their enzymatic activity.[14]

Signaling Pathways and Experimental Workflows

The inhibition of TET enzymes has downstream effects on various signaling pathways. TET enzymes are known to interact with and regulate pathways such as WNT, Notch, Sonic Hedgehog (SHH), and Transforming Growth Factor Beta (TGF-β).[4][15][16]

TET_Signaling_Pathway cluster_nucleus Nucleus cluster_pathways Downstream Signaling 5mC 5mC 5hmC 5hmC Gene_Expression Gene_Expression 5hmC->Gene_Expression regulates WNT WNT Gene_Expression->WNT influences Notch Notch Gene_Expression->Notch influences SHH SHH Gene_Expression->SHH influences TGF_beta TGF_beta Gene_Expression->TGF_beta influences TET_Enzymes TET_Enzymes TET_Enzymes->5mC oxidizes This compound This compound This compound->TET_Enzymes inhibits Bobcat339 Bobcat339 Bobcat339->TET_Enzymes inhibits

Caption: Simplified TET signaling pathway and points of inhibition.

A typical experimental workflow to evaluate these inhibitors would involve in vitro enzymatic assays followed by cell-based assays to confirm their effects on cellular 5hmC levels.

Experimental_Workflow Start Start Inhibitor_Prep Prepare Inhibitor Stocks (this compound, Bobcat339) Start->Inhibitor_Prep Enzyme_Assay In Vitro TET Enzymatic Assay Inhibitor_Prep->Enzyme_Assay Cell_Culture Cell Culture Treatment Inhibitor_Prep->Cell_Culture IC50_Calc Calculate IC50 Values Enzyme_Assay->IC50_Calc Data_Analysis Data Analysis and Comparison IC50_Calc->Data_Analysis 5hmC_Quant Quantify Global 5hmC Levels (e.g., ELISA, LC-MS/MS) Cell_Culture->5hmC_Quant 5hmC_Quant->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing TET inhibitor efficacy.

Experimental Protocols

1. In Vitro TET Enzyme Inhibition Assay (Fluorometric)

This assay measures the activity of TET enzymes by detecting the conversion of a methylated substrate to a hydroxymethylated product.

  • Materials: Recombinant TET1, TET2, or TET3 enzyme; methylated DNA substrate; assay buffer; inhibitors (this compound, Bobcat339); 5hmC antibody; fluorogenic secondary antibody; microplate reader.

  • Procedure:

    • Coat a microplate with the methylated DNA substrate.

    • Prepare serial dilutions of the inhibitors.

    • In separate wells, add the recombinant TET enzyme, assay buffer, and the respective inhibitor dilutions.

    • Incubate to allow the enzymatic reaction to proceed.

    • Wash the wells and add the primary antibody specific for 5hmC.

    • After incubation and washing, add the fluorogenic secondary antibody.

    • Measure the fluorescence intensity, which is proportional to the amount of 5hmC produced and thus indicative of TET activity.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

2. Cellular 5hmC Quantification Assay (ELISA)

This assay quantifies the global levels of 5hmC in cells treated with TET inhibitors.

  • Materials: Cell line of interest (e.g., HT-22); cell culture medium; inhibitors; DNA extraction kit; 5hmC ELISA kit.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound or Bobcat339 for a specified period (e.g., 24 hours).

    • Harvest the cells and extract genomic DNA.

    • Quantify the global 5hmC levels in the extracted DNA using a 5hmC-specific ELISA kit according to the manufacturer's instructions.

    • Compare the 5hmC levels in treated cells to untreated controls to determine the extent of inhibition.

Conclusion

This compound (C35) and Bobcat339 are both valuable tools for studying the role of TET enzymes in epigenetic regulation. This compound acts as a potent, broad-spectrum TET inhibitor, making it suitable for studies where the goal is to inhibit the overall TET family activity. Bobcat339, while less potent, offers a different chemical scaffold for TET inhibition, though its reliance on copper for activity warrants careful consideration in experimental design. The choice between these inhibitors will depend on the specific research question, the desired level of potency, and the cellular context of the study. Researchers should carefully consider the data presented here and the specific experimental needs when selecting a TET inhibitor for their work.

References

Comparative Analysis of Flavonoid-Induced Anti-Proliferative Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the anti-proliferative effects of flavonoids, a broad class of natural compounds, on various cancer cell lines. The focus is on presenting supporting experimental data, detailing methodologies for key experiments, and illustrating the underlying molecular mechanisms. While the initial query focused on "Phylloflavan," the available scientific literature is more robust for other well-characterized flavonoids. Therefore, this guide will use representative data from extensively studied flavonoids to illustrate the anti-cancer potential of this compound class and provide a framework for evaluating novel flavonoid derivatives.

Comparative Anti-Proliferative Activity of Flavonoids

Flavonoids have demonstrated a wide range of cytotoxic and anti-proliferative activities across numerous cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes the IC50 values for several common flavonoids against various cancer cell lines, showcasing their potential as anti-cancer agents. For comparison, the IC50 values of a conventional chemotherapy drug, 5-Fluorouracil (5-FU), are also included.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
XanthohumolHCT116 (Colon)12.25-Fluorouracil (5-FU)HCT116 (Colon)>100
XanthohumolHT-29 (Colon)19.85-Fluorouracil (5-FU)HT-29 (Colon)28
XanthohumolT84 (Colon)16.55-Fluorouracil (5-FU)T84 (Colon)>100
ApigeninHCT116 (Colon)25LuteolinHCT116 (Colon)30
ApigeninHT-29 (Colon)>50LuteolinHT-29 (Colon)35
ApigeninT84 (Colon)>50LuteolinT84 (Colon)>50

Data compiled from studies on flavonoid anti-proliferative effects.[1]

Mechanism of Action: Signaling Pathways

Flavonoids exert their anti-proliferative effects through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis (programmed cell death). Many flavonoids have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, and to trigger apoptosis, leading to cell death.[2][3]

One of the common mechanisms involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through both intrinsic and extrinsic pathways. The diagram below illustrates a generalized signaling pathway for flavonoid-induced anti-proliferative effects.

G General Signaling Pathway of Flavonoid-Induced Anti-Proliferative Effects cluster_0 Flavonoid Action cluster_1 Cellular Response Flavonoid Flavonoid ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS induces CDK_Cyclin ↓ Cdk-Cyclin Complexes Flavonoid->CDK_Cyclin inhibits DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 G2M_Arrest G2/M Arrest p53->G2M_Arrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK_Cyclin->G2M_Arrest

Caption: Generalized signaling pathway of flavonoid-induced anti-proliferative effects.

Experimental Protocols

The validation of anti-proliferative effects relies on standardized in vitro assays. Below are detailed protocols for common assays used to evaluate the efficacy of compounds like flavonoids.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid (or control compound) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The following diagram outlines the workflow for a typical anti-proliferative assay.

G Workflow for In Vitro Anti-Proliferative Assay cluster_workflow Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h treat_cells Treat with Flavonoid (Varying Concentrations) incubate_24h->treat_cells incubate_drug Incubate for 24-72h treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate Viability and IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro anti-proliferative assay using MTT.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide) that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.

Procedure:

  • Cell Treatment: Treat cells with the flavonoid for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing a fluorescent dye (e.g., Propidium Iodide) and RNase (to remove RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

The available evidence strongly supports the anti-proliferative potential of various flavonoids against a range of cancer cell lines. Their ability to induce cell cycle arrest and apoptosis through multiple signaling pathways makes them promising candidates for further investigation in cancer therapy, both as standalone agents and in combination with existing chemotherapeutic drugs. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and validation of these and other novel anti-cancer compounds.

References

Cross-Validation of (-)-Epicatechin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the flavan-3-ol (-)-epicatechin's antiproliferative effects across various cancer cell lines reveals a landscape of differential sensitivity and highlights its modulation of key cellular signaling pathways. This guide provides an objective comparison of its bioactivity, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

While the specific compound "Phylloflavan" has limited publicly available bioactivity data, this guide focuses on the closely related and well-researched flavan-3-ol, (-)-epicatechin. This compound, found in various natural sources such as cocoa and green tea, has demonstrated notable anticancer properties.

Comparative Bioactivity of (-)-Epicatechin Across Different Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of (-)-epicatechin in various cancer cell lines, providing a quantitative comparison of its antiproliferative activity. It is important to note that variations in experimental conditions, such as incubation time and specific assay protocols, can influence the observed IC50 values.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
MCF-7 Breast Cancer>500[1]Not Specified
MDA-MB-231 Breast Cancer350[2][3]72
A549 Lung CancerConcentration-dependent inhibition observed[4][5]Not Specified
HCT-116 Colon CancerEffective at 150-250 µM (in combination)[6]Not Specified
DU-145 Prostate Cancer214.6 (as catechin extract in µg/mL)48

Experimental Protocols

A detailed understanding of the methodologies used to assess bioactivity is crucial for the interpretation and replication of experimental findings.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, DU-145)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • (-)-Epicatechin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of (-)-epicatechin. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The formation of purple formazan crystals will be visible.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Modulation

(-)-Epicatechin has been shown to exert its anticancer effects by modulating various intracellular signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes. Its dysregulation is a common feature in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis. Flavonoids, including (-)-epicatechin, have been shown to interfere with this pathway at multiple points, thereby inhibiting cancer cell proliferation and survival.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Downstream_Effectors Downstream Effectors (e.g., Bad, Caspase-9) Akt->Downstream_Effectors Inhibits Apoptosis Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Epicatechin (-)-Epicatechin Epicatechin->PI3K Inhibits Epicatechin->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by (-)-epicatechin.

Experimental Workflow for Assessing Bioactivity

The following diagram illustrates a typical workflow for the in vitro assessment of the anticancer activity of a compound like (-)-epicatechin.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Plate_Seeding 3. 96-well Plate Seeding Cell_Culture->Plate_Seeding Compound_Prep 2. (-)-Epicatechin Stock Preparation Treatment 4. Cell Treatment with (-)-Epicatechin Compound_Prep->Treatment Plate_Seeding->Treatment Incubation 5. Incubation (24, 48, 72h) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Absorbance_Reading 7. Absorbance Measurement MTT_Assay->Absorbance_Reading Data_Processing 8. Data Normalization & Viability Calculation Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Value Determination Data_Processing->IC50_Determination Pathway_Analysis 10. Signaling Pathway Analysis (e.g., Western Blot) IC50_Determination->Pathway_Analysis

References

A Comparative Analysis of the Bioactivity of Phylloflavan and Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of Phylloflavan and its parent compound, epicatechin. While extensive research has elucidated the multifaceted bioactivity of epicatechin, data on this compound is limited. This guide addresses this gap by presenting a comprehensive overview of epicatechin's bioactivity and offering an indirect comparative perspective on this compound by examining the effects of esterification on the biological activities of epicatechin. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows.

Introduction to this compound and Epicatechin

Epicatechin is a natural flavanol compound found in various foods like cocoa, green tea, and berries. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties[1]. This compound, chemically known as ent-epicatechin-3-δ-(3,4-dihydroxyphenyl)-β-hydroxypentanoate, is a phenolic resin compound. Structurally, it is an ester of epicatechin, where a pentanoate derivative is attached at the 3-hydroxyl position. Due to the scarcity of direct research on this compound's bioactivity, this guide will infer its potential activities based on studies of structurally similar epicatechin esters.

Comparative Bioactivity: A Data-Driven Overview

The bioactivity of epicatechin is well-documented across several key areas. The following sections and tables summarize the available quantitative data for epicatechin and provide a comparative outlook for this compound based on the bioactivity of epicatechin esters.

Antioxidant Activity

Epicatechin is a powerful antioxidant, capable of scavenging free radicals and chelating metal ions[2]. The antioxidant activity of flavonoids is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. Esterification of epicatechin with fatty acids has been shown to modulate its antioxidant activity, often enhancing its lipophilicity and efficacy in lipid-based systems[3][4].

Compound/DerivativeAssayIC50 / ActivityReference
(-)-EpicatechinDPPH~1.5 µg/mL[2]
(-)-EpicatechinAAPH-induced hemolysis119.8 µM[5]
Epicatechin cysteine derivativeAAPH-induced hemolysis74.9 µM[5]
Epicatechin cysteamine derivativeAAPH-induced hemolysis89.4 µM[5]
Epigallocatechin (EGC) estersDPPH & ABTSPotent radical scavenging[6]
EGCG-O-tetrastearateORACIncreased peroxyl radical scavenging[3]
EGCG-O-tetraeicosapentaenoateORACIncreased peroxyl radical scavenging[3]
EGCG-O-tetradocosahexaenoateORACIncreased peroxyl radical scavenging[3]

Table 1: Comparative Antioxidant Activity.

Anti-inflammatory Effects

Epicatechin exhibits significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α[7][8]. Studies on epicatechin derivatives suggest that esterification can influence these anti-inflammatory effects. For instance, certain epicatechin glycosides and conjugates have demonstrated potent anti-inflammatory activity in various models[9].

Compound/DerivativeModelEffectReference
(-)-EpicatechinLPS-stimulated whole bloodSuppressed IL-6 & IL-8, enhanced IL-10[10]
(-)-EpicatechinTNFα-induced 3T3-L1 adipocytesInhibited NF-κB activation[7]
(-)-EpicatechinDiet-induced obese ratsDecreased IL-6 levels[11]
(-)-Epicatechin-3-O-β-d-allopyranosideCollagen-induced arthritis in miceAmeliorated paw edema, reduced arthritis severity[9]
Epicatechin derivativesLPS-stimulated human bloodInhibited IL-1β production[5]

Table 2: Comparative Anti-inflammatory Effects.

Anticancer Activity

The anticancer potential of epicatechin has been demonstrated in various cancer cell lines, where it can induce apoptosis and inhibit cell proliferation[12][13]. The modification of epicatechin's structure, such as through acylation, has been explored to enhance its anticancer efficacy. Studies have shown that certain 3-O-acyl and alkyl derivatives of (-)-epicatechin exhibit strong anticancer activity, with some derivatives being more potent than the parent compound[14].

Compound/DerivativeCancer Cell Line(s)IC50 / EffectReference
(-)-EpicatechinHuman breast cancer cells (MDA-MB-231, MCF-7)Induced apoptosis[13]
3-O-acyl-(-)-epicatechin derivatives (C8-C12)PC3, SKOV3, U373MGIC50 = 6.4-31.2 µM[14]
3-O-decyl-(-)-epicatechinPC3, SKOV3, U373MGIC50 = 8.9, 7.9, 6.4 µM respectively[14]
4-O-methyl-epicatechin & 3-O-methyl-epicatechinMCF-7, BxPC-3Antiproliferative functions[12]
Panaxadiol + (-)-Epicatechin (250 µM)HCT-11695% growth inhibition[12]

Table 3: Comparative Anticancer Activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging activity of antioxidant compounds.

  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Dissolve the test compound (epicatechin or its derivative) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solution at various concentrations. A blank containing only methanol and a positive control (e.g., ascorbic acid) are also prepared.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[15][16]

Inhibition of Cytokine Production in Whole Blood

This protocol assesses the anti-inflammatory effect of a compound by measuring its ability to modulate cytokine production in stimulated whole blood.

  • Blood Collection : Collect fresh human blood in heparinized tubes.

  • Stimulation : In a sterile environment, aliquot whole blood into culture tubes. Add the test compound at various concentrations, followed by a stimulant such as lipopolysaccharide (LPS) to induce cytokine production. A control group without the test compound is also included.

  • Incubation : Incubate the tubes at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).

  • Plasma Separation : Centrifuge the tubes to separate the plasma.

  • Cytokine Measurement : Measure the concentration of cytokines (e.g., IL-6, IL-8, IL-10) in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis : Compare the cytokine levels in the treated groups to the control group to determine the inhibitory or stimulatory effect of the compound.[10]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compound (epicatechin or its derivative) and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[17]

Visualizing Molecular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_cell Cell LPS LPS IKK IKK LPS->IKK TNFa TNF-α TNFa->IKK Epicatechin Epicatechin Epicatechin->IKK NFkB NF-κB ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->ProInflammatory_Cytokines activates transcription IkB IκB IKK->IkB phosphorylates

Caption: Simplified signaling pathway of epicatechin's anti-inflammatory action.

dpph_workflow start Start prep_reagents Prepare DPPH and Sample Solutions start->prep_reagents mix Mix DPPH and Sample prep_reagents->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Scavenging Activity and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

mtt_workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate Cell Viability and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

Epicatechin is a well-established bioactive compound with significant antioxidant, anti-inflammatory, and anticancer properties. While direct experimental data on this compound is currently lacking, its chemical structure as an ester of epicatechin suggests that it likely retains and potentially exhibits modified bioactivity. The esterification of flavonoids is a known strategy to enhance their lipophilicity, which can lead to improved cellular uptake and efficacy in lipid-rich environments. The data on epicatechin esters presented in this guide suggests that this compound could possess potent antioxidant, anti-inflammatory, and anticancer activities, possibly with altered potency and bioavailability compared to its parent compound, epicatechin. Further research is warranted to directly investigate the bioactivity of this compound to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in the comparative bioactivity of these promising natural compounds.

References

Validating the Specificity of Phylloflavan's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition specificity of Phylloflavan, a known inhibitor of the Ten-eleven translocation (TET) family of enzymes. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in epigenetics and drug discovery.

Introduction to this compound and TET Enzymes

This compound, also identified as TET-IN-C35, is a flavanoid compound that has emerged as a specific inhibitor of the TET family of dioxygenases (TET1, TET2, and TET3). These enzymes play a crucial role in epigenetic regulation by catalyzing the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is a key step in active DNA demethylation, influencing gene expression and various cellular processes. The dysregulation of TET enzyme activity has been implicated in several diseases, including cancer, making TET inhibitors like this compound valuable tools for research and potential therapeutic development.

Comparative Analysis of TET Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (TET-IN-C35) and other known TET inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.

InhibitorTarget Enzyme(s)IC50 (µM)Reference
This compound (TET-IN-C35) TET13.48
TET21.2
TET32.31
Bobcat339 TET133
TET273
2-Hydroxyglutarate (2-HG) Pan-TETCompetitive inhibitor
Dimethyloxalylglycine (DMOG) Pan-TETNot specified

Experimental Protocols

To validate the specificity of enzymatic inhibition by compounds like this compound, rigorous experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro TET Enzyme Inhibition Assay (Fluorometric)

This assay measures the activity of recombinant TET enzymes and the inhibitory effect of compounds by detecting the formation of 5hmC.

Materials:

  • Recombinant human TET1, TET2, or TET3 enzyme

  • Methylated DNA substrate (e.g., a synthetic oligonucleotide containing 5mC)

  • Assay Buffer: 50 mM HEPES (pH 8.0), 100 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µg/mL BSA

  • This compound (TET-IN-C35) and other test inhibitors

  • Anti-5hmC antibody

  • Fluorescence-conjugated secondary antibody

  • Black 96-well assay plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add 20 µL of the methylated DNA substrate to each well.

  • Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Initiate the reaction by adding 20 µL of the recombinant TET enzyme solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of the anti-5hmC antibody (diluted in blocking buffer) to each well and incubate at room temperature for 1 hour.

  • Wash the wells three times with the wash buffer.

  • Add 50 µL of the fluorescence-conjugated secondary antibody (diluted in blocking buffer) and incubate at room temperature for 1 hour in the dark.

  • Wash the wells three times with the wash buffer.

  • Add 100 µL of a fluorescence development solution to each well.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Dot Blot Assay for Global 5hmC Levels

This semi-quantitative method is used to assess the global levels of 5hmC in genomic DNA from cells treated with TET inhibitors.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • Denaturation Buffer (0.4 M NaOH, 10 mM EDTA)

  • Neutralization Buffer (1 M Tris-HCl, pH 6.8)

  • Nitrocellulose or PVDF membrane

  • UV crosslinker

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Anti-5hmC antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Denature 1 µg of genomic DNA in 10 µL of denaturation buffer at 95°C for 10 minutes, then immediately place on ice for 5 minutes.

  • Add 10 µL of neutralization buffer.

  • Spot the denatured DNA onto a nitrocellulose or PVDF membrane.

  • Allow the membrane to air dry completely.

  • UV-crosslink the DNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-5hmC antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the dot intensity using appropriate software. A methylene blue stain of the membrane can be used to normalize for the amount of DNA loaded.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

TET_Enzyme_Pathway cluster_0 TET Enzyme Catalytic Cycle cluster_1 Inhibition 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxylcytosine 5fC->5caC Oxidation TET_Enzyme TET Enzyme (Fe(II), α-KG dependent) This compound This compound (TET-IN-C35) This compound->TET_Enzyme

Caption: Mechanism of TET enzyme-mediated DNA demethylation and its inhibition by this compound.

TET_Inhibition_Workflow cluster_workflow In Vitro TET Inhibition Assay Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) reaction 2. Set up Enzymatic Reaction in 96-well plate prep->reaction incubation 3. Incubate at 37°C reaction->incubation detection 4. Detect 5hmC Product (Antibody-based, Fluorometric) incubation->detection analysis 5. Data Analysis (Calculate % Inhibition, IC50) detection->analysis

Caption: General experimental workflow for an in vitro TET enzyme inhibition assay.

The Synergistic Power of Curcumin and Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of curcumin, a natural polyphenol derived from turmeric, when used in combination with conventional chemotherapy drugs. Intended for researchers, scientists, and drug development professionals, this document objectively compares the enhanced anti-cancer activity of these combination therapies, supported by experimental data from preclinical studies. The aim is to illuminate the potential of curcumin as an adjuvant to improve the efficacy of chemotherapy and overcome drug resistance.

I. Quantitative Assessment of Synergistic Effects

The combination of curcumin with various chemotherapy agents has demonstrated significant synergistic effects in reducing cancer cell viability and proliferation across different cancer types. The following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: In Vitro Synergistic Cytotoxicity of Curcumin and Chemotherapy Drugs
Cancer TypeCell LineChemotherapy DrugCurcumin IC50 (µM)Chemotherapy IC50 (µM)Combination EffectReference
Colon CancerHT-295-Fluorouracil (5-FU)15.9 ± 1.9617.3 ± 1.85Synergistic growth inhibition[1][2]
Lung CancerA549Cisplatin--Enhanced cytotoxicity and inhibition of cell viability[3]
Lung CancerH2170Cisplatin--Enhanced cytotoxicity and inhibition of cell viability[4][5]
Breast CancerMCF-7Paclitaxel--Synergistically enhanced growth inhibition and apoptosis[6]
Oral Cancer-5-Fluorouracil (5-FU)--Reduced IC50 value compared to individual drugs[7]

Note: "-" indicates that the specific IC50 value for the individual agent in the combination study was not provided in the referenced search result.

Table 2: In Vivo Tumor Growth Inhibition with Curcumin and Chemotherapy
Cancer TypeAnimal ModelChemotherapy DrugTreatment GroupsTumor Growth InhibitionReference
Colorectal CancerNude mice with HCT116 xenograftsOxaliplatinControl, Meriva (Curcumin), Oxaliplatin, Meriva + OxaliplatinCombination treatment showed a 53% decrease in tumor volume compared to control.[8]
Colorectal CancerNude mice with LoVo xenograftsOxaliplatinCurcumin alone, Oxaliplatin alone, Curcumin + OxaliplatinCombination treatment was significantly more effective in inhibiting tumor growth than either agent alone.[9]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research in this area.

In Vitro Cell Viability and Synergy Assessment
  • Cell Lines and Culture: Human colon cancer cell line HT-29 is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Drug Preparation: Curcumin and 5-Fluorouracil (5-FU) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are prepared in the culture medium to achieve the desired concentrations for treatment.[1][2]

  • MTT Assay for Cell Viability:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with varying concentrations of curcumin, 5-FU, or a combination of both for a specified period (e.g., 48 hours).

    • After treatment, an MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.[10]

  • Combination Index (CI) Analysis: The synergistic, additive, or antagonistic effects of the drug combination are quantitatively determined using the median-effect principle and the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][10]

In Vivo Xenograft Tumor Model
  • Animal Model: Immunodeficient nude mice are used for these studies.[8][9]

  • Tumor Cell Implantation: Human colorectal cancer cells (e.g., HCT116 or LoVo) are subcutaneously injected into the flanks of the mice.[8][9]

  • Treatment Regimen: Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, curcumin alone, chemotherapy drug (e.g., oxaliplatin) alone, and the combination of curcumin and the chemotherapy drug. Treatments are administered according to a predefined schedule and dosage.[8][9]

  • Tumor Growth Measurement: Tumor volume is measured periodically using calipers. At the end of the study, the tumors are excised and weighed.[8]

  • Immunohistochemistry: Tumor tissues are collected for immunohistochemical analysis of biomarkers related to proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatments.[8]

III. Visualization of Key Signaling Pathways

The synergistic effects of curcumin and chemotherapy are often attributed to the modulation of multiple cellular signaling pathways involved in cancer cell proliferation, survival, and drug resistance. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by these combination therapies.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK NF-κB NF-κB IKK->NF-κB phosphorylates IκB NF-κB_n NF-κB NF-κB->NF-κB_n translocation IκB IκB Gene Expression Gene Expression NF-κB_n->Gene Expression regulates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Expression->Proliferation, Survival, Angiogenesis Curcumin Curcumin Curcumin->Akt inhibits Curcumin->IKK inhibits Curcumin->NF-κB inhibits Chemotherapy Chemotherapy Chemotherapy->Gene Expression induces apoptosis

Caption: PI3K/Akt/NF-κB Signaling Pathway Modulation.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Destruction Complex Destruction Complex Dsh->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin degrades β-catenin_n β-catenin β-catenin->β-catenin_n translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression activates Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation Curcumin Curcumin Curcumin->β-catenin inhibits

Caption: Wnt/β-catenin Signaling Pathway Inhibition.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocation Transcription Factors Transcription Factors ERK_n->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Growth and Division Cell Growth and Division Gene Expression->Cell Growth and Division Curcumin Curcumin Curcumin->ERK inhibits Chemotherapy Chemotherapy Chemotherapy->Gene Expression induces cell cycle arrest

Caption: MAPK/ERK Signaling Pathway Downregulation.

IV. Conclusion

The presented data strongly suggest that curcumin, when combined with conventional chemotherapy drugs, exhibits synergistic anti-cancer effects. This is achieved through various mechanisms, including the inhibition of key signaling pathways that drive cancer cell proliferation and survival. The ability of curcumin to sensitize cancer cells to chemotherapy holds significant promise for improving treatment outcomes, potentially allowing for lower, less toxic doses of chemotherapeutic agents. Further clinical investigations are warranted to fully elucidate the therapeutic potential of curcumin as an adjuvant in cancer therapy.

References

Safety Operating Guide

Prudent Disposal of Phylloflavan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or specialized compounds like Phylloflavan, where specific disposal information may not be widely disseminated, a cautious and systematic approach is required.

General Disposal Protocol for Research Chemicals

In the absence of explicit instructions for this compound, the following multi-step procedure should be implemented in consultation with your institution's safety officer.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. Section 13 of the SDS will provide specific disposal considerations. If an SDS is not available, proceed with caution and assume the substance may be hazardous.

  • Determine Waste Classification: In collaboration with your EHS department, classify the this compound waste. This classification will depend on its known or suspected properties (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted. It should be collected in a dedicated, properly labeled waste container. The container must be made of a material compatible with the chemical.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Arrange for Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with local, state, and federal regulations.

Quantitative Data

No specific quantitative data for this compound was found in the public domain. The following table template should be populated with information from the substance-specific SDS when it is available.

PropertyValue
LD50 (Oral, Rat) Data Not Available
Skin Corrosion/Irritation Data Not Available
Serious Eye Damage/Irritation Data Not Available
Aquatic Toxicity Data Not Available

Experimental Protocols

No experimental protocols related to the disposal of this compound were identified. Disposal procedures are dictated by regulatory guidelines rather than experimental outcomes.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds ehs_consult Consult Institutional EHS Department sds->ehs_consult If SDS is unavailable or unclear classify Classify Waste (e.g., Hazardous, Non-Hazardous) sds->classify SDS Section 13 provides guidance ehs_consult->classify segregate Segregate in a Dedicated, Compatible Container classify->segregate label_waste Label Container Clearly (Name, Hazards) segregate->label_waste storage Store in Designated Waste Accumulation Area label_waste->storage disposal Arrange Pickup by Licensed Waste Management Company storage->disposal end End: Disposal Complete disposal->end

Fig. 1: General workflow for the disposal of research chemicals.

In the event of a spill or exposure, immediately consult the SDS for first-aid measures and notify your supervisor and EHS department. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this compound.

Personal protective equipment for handling Phylloflavan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Phylloflavan. The following procedures are based on established best practices for managing potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe working environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are paramount to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Use Cases
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always wear unlined, elbow-length gloves when handling concentrates. Discard disposable gloves after a single use.[1]
Eyes Safety glasses, goggles, or face shieldUse shielded safety glasses for low-exposure situations. For pouring, mixing, or when there is a splash hazard, wear snug-fitting, non-fogging goggles or a full-face shield.[1][2]
Body Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For tasks with a higher risk of splashes or significant exposure, a chemical-resistant suit may be necessary.[3] Clothing worn underneath should be long-sleeved with long pants.[3][4]
Feet Closed-toe, chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside the boots to prevent chemicals from draining inside.[1][3]
Respiratory Fume hood or respiratorAll handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a respirator appropriate for the specific hazards of this compound should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dark, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as oxidizing agents.

2. Handling and Use:

  • Always handle this compound within a designated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands and face thoroughly after handling.[5]

  • Avoid contact with skin, eyes, and clothing.

3. Disposal:

  • Dispose of this compound and any contaminated materials through an authorized waste management company, in accordance with local, state, and federal regulations.[5]

  • Do not dispose of down the drain or in general waste.

  • Contaminated PPE should be disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated before reuse.[2]

Safe Handling Workflow Diagram

A Receiving and Inspection B Secure Storage A->B C Don Appropriate PPE B->C D Handling in Fume Hood C->D E Decontamination of Work Area D->E F Proper Disposal of Waste E->F G Doff and Decontaminate/Dispose of PPE F->G H Hand Washing G->H

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is critical.

1. Skin or Clothing Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]

  • While rinsing, remove all contaminated clothing and jewelry.[6]

  • Seek medical attention if irritation persists.

2. Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6]

  • Use an eyewash station if available.

  • Remove contact lenses if present and easy to do so.[6]

  • Seek immediate medical attention.

3. Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[5]

  • Call a poison control center or seek immediate medical attention.[5]

5. Spill or Leak:

  • Evacuate the immediate area.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency personnel.

  • For small spills, and if it is safe to do so, contain the spill with an inert absorbent material.

  • Wearing appropriate PPE, clean up the spill and place the waste in a sealed, labeled container for disposal.

Emergency Response Plan

cluster_spill Spill or Leak cluster_exposure Personal Exposure Spill_Evacuate Evacuate Area Spill_Assess Assess Spill Size Spill_Evacuate->Spill_Assess Spill_Small Contain and Clean (with PPE) Spill_Assess->Spill_Small Small Spill_Large Contact Emergency Personnel Spill_Assess->Spill_Large Large Exposure_Type Identify Exposure Route Exposure_Skin Flush Skin with Water (15 min) Exposure_Type->Exposure_Skin Exposure_Eye Flush Eyes with Water (15 min) Exposure_Type->Exposure_Eye Exposure_Inhalation Move to Fresh Air Exposure_Type->Exposure_Inhalation Exposure_Ingestion Rinse Mouth, Do Not Induce Vomiting Exposure_Type->Exposure_Ingestion Exposure_Medical Seek Medical Attention Exposure_Skin->Exposure_Medical Exposure_Eye->Exposure_Medical Exposure_Inhalation->Exposure_Medical Exposure_Ingestion->Exposure_Medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.